molecular formula C7H10N2O B581999 6-Methoxy-5-methylpyridin-3-amine CAS No. 867012-70-2

6-Methoxy-5-methylpyridin-3-amine

Cat. No.: B581999
CAS No.: 867012-70-2
M. Wt: 138.17
InChI Key: RFEMLHVKBYMWAM-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylpyridin-3-amine ( 867012-70-2) is a high-purity heterocyclic organic compound with the molecular formula C7H10N2O and an average mass of 138.17 g/mol . This specialized pyridine derivative features a methoxy group at the 6-position and a methyl group at the 5-position, creating a valuable scaffold for chemical synthesis . Its electron-rich core makes it an ideal intermediate for various coupling reactions, including palladium-catalyzed cross-couplings, which are pivotal in modern drug discovery pipelines . Researchers utilize this compound as a key building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and receptor modulators for potential therapeutics in areas such as oncology and central nervous system (CNS) disorders . The specific substitution pattern on the pyridine ring enhances regioselectivity in nucleophilic aromatic substitution reactions, allowing for precise functionalization . The compound is supplied as a crystalline solid with a typical purity of ≥95% (HPLC) . For safe handling, note the GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . It is recommended to store the product in a cool, dark place under an inert atmosphere . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEMLHVKBYMWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654558
Record name 6-Methoxy-5-methylpyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867012-70-2
Record name 6-Methoxy-5-methylpyridin-3-amine
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Record name 6-methoxy-5-methylpyridin-3-amine
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Foundational & Exploratory

Technical Guide: 6-Methoxy-5-methylpyridin-3-amine (CAS 867012-70-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-Methoxy-5-methylpyridin-3-amine, a key building block in medicinal chemistry and drug discovery.

Core Properties

This compound is a substituted aminopyridine derivative. Its structural features, including the methoxy, methyl, and amino groups on the pyridine ring, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 867012-70-2ChemScene, Chem-Impex
Molecular Formula C₇H₁₀N₂OChemScene
Molecular Weight 138.17 g/mol ChemScene, Chem-Impex
Appearance Off-white crystalline powderChem-Impex
Melting Point 38-46 °CChem-Impex
Boiling Point 267.6 °C at 760 mmHgcommercial supplier
Density 1.103 g/cm³commercial supplier
Flash Point 115.6 °Ccommercial supplier
Refractive Index 1.553commercial supplier
Purity ≥98% or ≥99%ChemScene, Chem-Impex
Storage 4°C, protect from lightChemScene
Computational Data
PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 48.14 ŲChemScene
logP 0.98082ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 1ChemScene

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route is outlined below, involving nitration, chlorination, methoxylation, and reduction steps.

Synthesis_Pathway A 3-Methylpyridine B 3-Methyl-5-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-3-methyl-5-nitropyridine B->C Chlorination (e.g., Cl₂) D 2-Methoxy-3-methyl-5-nitropyridine C->D Methoxylation (NaOMe, MeOH) E This compound D->E Reduction (e.g., H₂, Pd/C)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar aminopyridine compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Nitration of 3-Methylpyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

  • Slowly add 3-methylpyridine, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the 3-methylpyridine solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 3-methyl-5-nitropyridine.

Step 2: Chlorination of 3-Methyl-5-nitropyridine

  • Dissolve 3-methyl-5-nitropyridine in a suitable solvent (e.g., chlorinated solvent).

  • Introduce a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide with a radical initiator).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-3-methyl-5-nitropyridine.

Step 3: Methoxylation of 2-Chloro-3-methyl-5-nitropyridine

  • Prepare a solution of sodium methoxide in methanol.

  • Add 2-chloro-3-methyl-5-nitropyridine to the sodium methoxide solution.

  • Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-methoxy-3-methyl-5-nitropyridine.

Step 4: Reduction of 2-Methoxy-3-methyl-5-nitropyridine

  • Dissolve 2-methoxy-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize from a suitable solvent system to yield pure this compound.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its structural motif is present in compounds designed as kinase inhibitors. In particular, derivatives of aminopyridines and related heterocycles have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).

FGFR4 Signaling Pathway

Aberrant activation of the FGFR4 signaling pathway is implicated in the development and progression of various cancers, particularly hepatocellular carcinoma. The pathway is initiated by the binding of its ligand, Fibroblast Growth Factor 19 (FGF19), leading to receptor dimerization and autophosphorylation. This, in turn, activates downstream signaling cascades that promote cell proliferation, survival, and migration.

FGFR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FRS2 FRS2 FGFR4->FRS2 phosphorylates PLCg PLCγ FGFR4->PLCg STAT3 STAT3 FGFR4->STAT3 BetaKlotho β-Klotho BetaKlotho->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC STAT3->Transcription

Caption: The FGF19-FGFR4 signaling cascade and its downstream pathways.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

Hazard Statements:

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

  • Causes damage to organs (Nervous system).

  • Toxic to aquatic life with long-lasting effects.

Precautionary Statements:

  • Do not breathe dust/fume/gas/mist/vapors/spray.

  • Do not get in eyes, on skin, or on clothing.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Avoid release to the environment.

  • Wear protective gloves/protective clothing/eye protection/face protection.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly in the area of oncology. Its utility as a scaffold for FGFR4 inhibitors highlights its importance in modern drug discovery. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into the synthesis and biological applications of this and related compounds is warranted to explore their full therapeutic potential.

Physicochemical Properties of 6-Methoxy-5-methylpyridin-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Methoxy-5-methylpyridin-3-amine, with the CAS Number 867012-70-2, is a substituted pyridine derivative.[1][2][3][4][5][6] Such compounds are of interest in medicinal chemistry and materials science due to the versatile reactivity of the aminopyridine scaffold. The strategic placement of the methoxy, methyl, and amino groups on the pyridine ring influences its electronic properties, basicity, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties crucial for its application in research and development.

While specific experimental data for this compound is not extensively available in the public domain, this guide provides a summary of its known identifiers and discusses the general physicochemical properties and experimental considerations for aminopyridine derivatives.

Table 1: Core Identifiers for this compound

IdentifierValue
CAS Number 867012-70-2
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Chemical Structure A pyridine ring substituted with a methoxy group at position 6, a methyl group at position 5, and an amino group at position 3.

Physicochemical Properties (Qualitative Assessment and General Considerations):

Due to the absence of specific experimental data for this compound, this section outlines the expected properties based on the functional groups present and general principles of physical organic chemistry.

  • Melting Point and Boiling Point: The melting and boiling points of aminopyridines are influenced by their molecular weight and the strength of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.[7][8] The presence of the amino group allows for hydrogen bonding, which would be expected to result in a higher melting and boiling point compared to non-hydrogen bonding analogues. For instance, the related compound 2-amino-6-methylpyridine has a reported melting point of 40-44 °C and a boiling point of 208-209 °C.[9][10]

  • Solubility: The solubility of amines is dependent on the length of the carbon chain and the ability to form hydrogen bonds with the solvent.[7][8] Lower molecular weight amines are generally soluble in water due to hydrogen bonding.[8] The presence of the polar amino and methoxy groups in this compound suggests it would have some solubility in polar solvents. However, the overall hydrocarbon character of the molecule may limit its aqueous solubility. It is expected to be soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[8]

  • pKa: The basicity of the pyridine nitrogen and the exocyclic amino group are key parameters. The pKa of the conjugate acid of a base is a measure of its basicity. The electron-donating methoxy and methyl groups are expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy and methyl groups will contribute to the lipophilicity of the molecule.

Experimental Protocols for Physicochemical Property Determination:

While specific protocols for this compound are not available, the following are general and widely accepted methods for determining the key physicochemical properties of amine-containing organic compounds.

Workflow for Physicochemical Characterization

G cluster_synthesis Compound Synthesis & Purification cluster_physicochemical Physicochemical Property Determination Synthesis Synthesis of 6-Methoxy- 5-methylpyridin-3-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MP Melting Point Determination Structure->MP Characterize BP Boiling Point Determination Structure->BP Sol Solubility Assessment Structure->Sol pKa pKa Measurement Structure->pKa LogP LogP Determination Structure->LogP

Caption: General workflow for the synthesis, purification, and physicochemical characterization of an organic compound.

1. Melting Point Determination:

  • Method: Capillary melting point method.

  • Procedure: A small, dry sample of the purified compound is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The temperature range from which the substance starts to melt until it is completely liquid is recorded as the melting point.

2. Boiling Point Determination:

  • Method: Micro boiling point determination (Siwoloboff method).

  • Procedure: A small amount of the liquid sample is placed in a fusion tube, and a capillary tube, sealed at the upper end, is placed inside with its open end downwards. The fusion tube is attached to a thermometer and heated in a heating bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

3. Solubility Determination:

  • Method: Visual assessment in various solvents.

  • Procedure: A small, accurately weighed amount of the compound (e.g., 1 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial. The mixture is vortexed or shaken at a constant temperature. The solubility is determined by visual inspection for the presence of undissolved solid. This can be done for a range of polar and non-polar solvents.

4. pKa Determination:

  • Method: Potentiometric titration or UV-Vis spectrophotometry.

  • Potentiometric Titration Procedure: A solution of the amine in water or a suitable solvent is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the acid using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.

  • UV-Vis Spectrophotometry Procedure: The UV-Vis spectrum of the compound is recorded at various pH values. The change in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, is used to calculate the pKa using the Henderson-Hasselbalch equation.

5. LogP Determination:

  • Method: Shake-flask method (OECD Guideline 107).

  • Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Signaling Pathways:

Currently, there is no publicly available research that describes the involvement of this compound in specific biological signaling pathways. Research into the biological activity of this compound would be required to elucidate any such interactions.

This compound is a chemical entity with potential for further investigation in various scientific fields. While specific, experimentally determined physicochemical data is sparse, established methodologies can be applied to characterize this compound thoroughly. Such data will be invaluable for researchers and scientists in designing future experiments and applications, particularly in the realm of drug discovery and materials science.

References

An In-depth Technical Guide to 6-Methoxy-5-methylpyridin-3-amine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs and derivatives of 6-methoxy-5-methylpyridin-3-amine. This core scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating potential in oncology, neurodegenerative diseases, and infectious diseases. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on this privileged heterocyclic system.

Core Chemical Structure

The foundational molecule, this compound, is characterized by a pyridine ring substituted with a methoxy group at the 6-position, a methyl group at the 5-position, and an amine group at the 3-position. The strategic placement of these functional groups provides a versatile platform for synthetic modification and interaction with various biological targets.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various structural analogs and derivatives of the 6-methoxypyridin-3-amine core, categorized by their therapeutic area.

Table 1: Anticancer Activity of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors[1]
Compound IDR GroupPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Cell IC50 (µM)HCT-116 Cell IC50 (µM)
22c Quinoline0.22230.130.02
22d 4-Methylquinoline0.25350.180.04
22e 4-Fluoroquinoline0.31410.250.06

Note: The core structure for these compounds is a more complex sulfonamide derivative incorporating a 2-methoxypyridin-3-yl moiety.

Table 2: Antitubercular Activity of 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives[2]
Compound IDR Group at N-5 of PhenazineMIC (µg/mL) vs. M. tuberculosis H37Rv
15 3,4-Difluorophenyl0.01 - 0.25
Series 3-Halogenophenyl0.01 - 0.25
Series 3,4-Dihalogenophenyl0.01 - 0.25

Note: These compounds are complex structures where the 2-methoxypyridin-3-amine is a substituent on a phenazine scaffold.

Table 3: Binding Affinity of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for α-Synuclein Aggregates
Compound IDModificationKd (nM) for PD brain tissues
[¹²⁵I]8i Iodinated5

Note: This data highlights the potential of this scaffold in developing imaging agents for neurodegenerative diseases.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for their successful development. Below are representative protocols for key synthetic transformations and biological assays.

Synthesis Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated methoxypyridine-amine with a boronic acid to introduce aryl or heteroaryl substituents.

Materials:

  • Halogenated 6-methoxypyridin-3-amine derivative (e.g., 2-bromo-6-methoxypyridin-3-amine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction flask, add the halogenated 6-methoxypyridin-3-amine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 85-95 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to couple 6-methoxypyridin-3-amine with a quinolinyl halide.

Materials:

  • Quinolinyl halide (e.g., 2-chloroquinoline) (1.0 equiv)

  • 6-Methoxypyridin-3-amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the quinolinyl halide, 6-methoxypyridin-3-amine, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to reflux (typically 100-120 °C) with stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Biological Assay Protocol: PI3K/mTOR Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against PI3K and mTOR kinases.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • ATP and appropriate substrates

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 384-well plate, add the assay buffer, enzyme, and test compound solution.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the this compound scaffold.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Sulfonamide Methoxypyridine Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway with inhibition points.

Suzuki_Coupling_Workflow Start Start Materials: - Halogenated Methoxypyridine - Arylboronic Acid Reaction_Setup Reaction Setup: - Add Reactants & Base - Inert Atmosphere - Add Pd Catalyst & Solvent Start->Reaction_Setup Heating Heating: 85-95 °C 12-24 hours Reaction_Setup->Heating Workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent Heating->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: 6-Aryl-methoxypyridin-3-amine Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Solubility Profile of 6-Methoxy-5-methylpyridin-3-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 6-Methoxy-5-methylpyridin-3-amine, a key intermediate in various fields of chemical synthesis. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually to aid researchers in generating precise and reliable solubility data for applications in process development, formulation, and quality control.

Introduction

This compound is a substituted aminopyridine derivative. The arrangement of a basic amino group, an electron-donating methoxy group, and a methyl group on the pyridine ring makes it a versatile building block in medicinal chemistry and materials science.[1] The solubility of such an intermediate in organic solvents is a critical physicochemical property that governs its utility in synthetic chemistry.[2] Understanding the solubility profile is essential for:

  • Optimizing Reaction Conditions: Selecting appropriate solvents to ensure reactants are in the same phase, which influences reaction rates and yields.[3]

  • Developing Purification Strategies: Designing efficient crystallization, extraction, and chromatographic purification processes.

  • Formulation of Products: Ensuring the compound can be effectively formulated for its intended application.

This guide addresses the current gap in publicly available quantitative solubility data for this compound and provides the necessary protocols for researchers to determine these values experimentally.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue / Description
IUPAC Name This compound
CAS Number 867012-70-2
Molecular Formula C(7)H({10})N(_2)O
Molecular Weight 138.17 g/mol
Appearance Solid (typically white or off-white)

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar aminopyridine derivatives, a general qualitative solubility profile can be inferred.

For a related isomer, 3-Amino-6-methoxy-2-methylpyridine, the reported solubility is as follows:

Table 1: Qualitative Solubility of a Structurally Related Isomer

SolventQualitative SolubilityReference
WaterSlightly Soluble[4]
EthanolSoluble[4]
MethanolSoluble[4]
DichloromethaneSoluble[4]

This information suggests that this compound is likely to exhibit good solubility in polar organic solvents. However, for precise process design and development, experimental determination of quantitative solubility is highly recommended.

Table 2: Template for Quantitative Solubility Data

Researchers can use the following table to record experimentally determined solubility data for this compound at a specified temperature.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., Acetonee.g., 25
e.g., Ethanole.g., 25
e.g., Toluenee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Methanole.g., 25
e.g., Dichloromethanee.g., 25
e.g., DMSOe.g., 25

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust and widely used gravimetric method for determining the solubility of a solid compound in an organic solvent.[5][6]

4.1. Principle

A saturated solution of the compound is prepared at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is measured. The solubility is then calculated from the mass of the solute and the corresponding volume or mass of the solvent.[7]

4.2. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)

  • Evaporating dish or pre-weighed vials

  • Drying oven or vacuum desiccator

4.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, it is critical that the temperature of the sampling equipment is the same as the equilibration temperature.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

  • Quantification of Solute (Gravimetric Method):

    • Dispense a known volume (e.g., 2.0 mL) of the clear, filtered saturated solution into a pre-weighed (tared) evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but well below the melting point of the solute to prevent degradation.

    • Once the solvent is completely removed, place the dish/vial in a drying oven (e.g., 60°C) until a constant weight is achieved.

    • Cool the dish/vial to room temperature in a desiccator before weighing it on the analytical balance.

4.4. Calculation

The solubility can be calculated as follows:

  • Mass of Solute (g): (Weight of dish with residue) - (Weight of empty dish)

  • Volume of Solvent (mL): Volume of filtered solution taken for evaporation

Solubility (g/mL) = Mass of Solute (g) / Volume of Solvent (mL)

To express solubility in other common units:

  • g/100 mL: (g/mL) * 100

  • mg/mL: (g/mL) * 1000

  • mol/L: [(g/mL) * 1000] / Molecular Weight of Solute

Visualized Experimental Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining solubility.

G Workflow for Gravimetric Solubility Determination A Start: Add Excess Solute to Known Volume of Solvent B Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) A->B C Allow Solids to Settle B->C D Withdraw Known Volume of Supernatant C->D E Filter Through Syringe Filter (e.g., 0.45 µm) D->E F Dispense Filtered Solution into Pre-weighed Vial E->F G Evaporate Solvent (Nitrogen Stream / Vacuum Oven) F->G H Dry Residue to Constant Weight G->H I Weigh Vial with Dried Residue H->I J Calculate Solubility (Mass of Residue / Volume of Sample) I->J K End: Quantitative Solubility Data J->K

Caption: Gravimetric Method for Solubility Determination.

Conclusion

References

Spectroscopic Analysis of 6-Methoxy-5-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a framework for the spectroscopic characterization of the novel compound 6-Methoxy-5-methylpyridin-3-amine. While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this molecule, this document outlines the standardized, detailed experimental protocols that would be employed for its analysis. Additionally, a generalized workflow for such a characterization is presented visually. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and analysis of this compound and its derivatives.

Data Presentation

A thorough investigation of scientific databases and literature did not uncover specific, publicly available experimental spectroscopic data for this compound. Consequently, quantitative data tables for 1H NMR, 13C NMR, IR, and Mass Spectrometry could not be compiled. Researchers who synthesize this compound are encouraged to perform the analyses as outlined in the experimental protocols below to generate this crucial characterization data.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 5-10 mg of high-purity, dry this compound is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that obscure key resonances of the analyte.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to serve as an internal chemical shift reference (δ = 0.00 ppm).

  • The tube is capped and gently agitated to ensure complete dissolution and a homogenous solution.

1H NMR Acquisition:

  • The NMR spectrometer is tuned and shimmed on the sample to achieve optimal magnetic field homogeneity.

  • A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • A sufficient number of scans (typically 8 to 64) are averaged to obtain a spectrum with a good signal-to-noise ratio.

13C NMR Acquisition:

  • A one-dimensional carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

  • A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a background spectrum is collected.

  • A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The sample spectrum is recorded, typically in the range of 4000 to 400 cm-1.

  • An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • A small amount of a volatile acid (e.g., formic acid) may be added to the solution to promote protonation and the formation of [M+H]+ ions in positive ion mode.

Data Acquisition:

  • The prepared solution is introduced into the mass spectrometer's ionization source via direct infusion or through a liquid chromatography (LC) system.

  • The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data is collected in positive ion mode to observe the protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition with high accuracy.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Novel Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis (Peak Picking, Integration, etc.) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Commercial Availability and Synthetic Overview of 6-Methoxy-5-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 6-Methoxy-5-methylpyridin-3-amine (CAS No. 1354902-36-3), a substituted aminopyridine of interest in medicinal chemistry and drug discovery. The guide includes a summary of known commercial suppliers, a representative synthetic protocol, and a visualization of the procurement workflow for this research chemical.

Commercial Availability

This compound is available from several chemical suppliers specializing in research and development compounds. While pricing and stock levels are subject to change and require direct inquiry, the following table summarizes publicly available information from various vendors. Researchers are advised to contact the suppliers directly for the most current data and to request certificates of analysis.

SupplierCAS NumberPurityAvailable QuantitiesPricing
Chem-Impex1354902-36-3>95.0% (TLC)250mg, 1g, 5gInquire
BLD Pharm1354902-36-3≥97.0%1g, 5g, 25gInquire
Frontier Specialty Chemicals867012-70-2Not SpecifiedInquireInquire
Georganics867012-70-2Laboratory GradeInquireInquire

General Applications in Research

Substituted aminopyridines, such as this compound, are valuable building blocks in the synthesis of complex organic molecules. Their utility is prominent in the field of medicinal chemistry, where the pyridine scaffold is a common feature in a wide range of biologically active compounds. While specific signaling pathways involving this compound are not extensively documented in publicly accessible literature, the aminopyridine structural motif is known to be a key pharmacophore in molecules targeting various enzymes and receptors.

Representative Synthetic Protocol

A Representative Multi-Step Synthesis of this compound

This protocol outlines a potential pathway starting from a commercially available dichloropyridine derivative.

Step 1: Nitration of 2,6-dichloropyridine

  • Procedure: To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise while maintaining the temperature below 20°C. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise, keeping the reaction temperature below 30°C. The reaction mixture is heated to 80-90°C for several hours. After completion, the mixture is cooled and poured onto crushed ice. The precipitated product, 2,6-dichloro-3-nitropyridine, is filtered, washed with water, and dried.

Step 2: Ammonolysis of 2,6-dichloro-3-nitropyridine

  • Procedure: 2,6-dichloro-3-nitropyridine is dissolved in a suitable solvent such as ethanol, and aqueous ammonia is added. The mixture is heated in a sealed vessel at a temperature of 100-120°C for several hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated to yield 2-amino-6-chloro-3-nitropyridine.

Step 3: Methoxylation of 2-amino-6-chloro-3-nitropyridine

  • Procedure: To a solution of sodium methoxide in methanol, 2-amino-6-chloro-3-nitropyridine is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the methanol is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 2-amino-6-methoxy-3-nitropyridine.

Step 4: Reduction of the Nitro Group

  • Procedure: 2-amino-6-methoxy-3-nitropyridine is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to yield the crude product. Purification by column chromatography or recrystallization affords the final product, this compound. (Note: The introduction of the methyl group at the 5-position would likely involve starting with a methylated pyridine precursor or a subsequent methylation step, depending on the overall synthetic strategy).

Visualized Workflows

Chemical Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

G cluster_synthesis Representative Synthesis of this compound start Substituted Dichloropyridine nitration Nitration (HNO3, H2SO4) start->nitration Step 1 ammonolysis Ammonolysis (NH3) nitration->ammonolysis Step 2 methoxylation Methoxylation (NaOMe, MeOH) ammonolysis->methoxylation Step 3 reduction Nitro Reduction (H2, Pd/C) methoxylation->reduction Step 4 final_product This compound reduction->final_product

Caption: A plausible multi-step synthesis pathway for this compound.

Procurement Workflow for a Research Chemical

The diagram below outlines the typical logical steps for a researcher to procure a chemical like this compound.

G cluster_procurement Procurement Workflow for a Research Chemical identify_need Identify Need for This compound search_suppliers Search Chemical Databases and Supplier Catalogs identify_need->search_suppliers compare_quotes Compare Purity, Quantity, and Obtain Price Quotes search_suppliers->compare_quotes select_vendor Select Vendor and Place Purchase Order compare_quotes->select_vendor receive_shipment Receive and Log the Chemical Shipment select_vendor->receive_shipment verify_coa Verify Certificate of Analysis and Material Safety Data Sheet receive_shipment->verify_coa lab_use Store and Use in Laboratory Experiments verify_coa->lab_use

Caption: A typical workflow for the procurement of a specialized research chemical.

An In-depth Technical Guide to the Safety and Handling of 3-amino-6-methoxy-5-methylpyridine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically for 3-amino-6-methoxy-5-methylpyridine is limited. This guide provides comprehensive safety and handling data based on structurally analogous compounds. Researchers should handle 3-amino-6-methoxy-5-methylpyridine with extreme caution, assuming it possesses similar or greater hazards than the related molecules presented herein. All quantitative data and protocols are derived from these analogs and should be treated as indicative.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the safety, handling, and experimental considerations for 3-amino-6-methoxy-5-methylpyridine and its structural analogs. Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, this document synthesizes information from closely related pyridines and pyridazines to provide a robust safety framework.

Physicochemical Properties

The properties of 3-amino-6-methoxy-5-methylpyridine are dictated by its functional groups: a pyridine ring, an amino group, a methoxy group, and a methyl group. The amino group imparts basicity, while the methoxy group acts as an electron-donating substituent, influencing the molecule's reactivity and solubility.[1] These features make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Data of a Structural Analog (3-amino-6-methoxy-2-methylpyridine)

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molar Mass 138.167 g/mol
Appearance Solid (white or off-white)
Melting Point ~ 40 - 45 °C
Boiling Point ~ 250 - 260 °C
Solubility Slightly soluble in water; Soluble in ethanol, methanol, dichloromethane

Source: Information derived from data for 3-amino-6-methoxy-2-methylpyridine.

Safety and Hazard Information

The following tables summarize hazard classifications and safety precautions based on data for several analogs. The primary hazards associated with this class of compounds include acute toxicity (if swallowed), skin irritation, serious eye irritation, and respiratory irritation.

Table 2: Hazard Identification for Structural Analogs

Hazard StatementClassification (Analog: 6-methoxy-3-pyridinylamine)
H302 Harmful if swallowed[2]
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]

Table 3: First Aid Measures for Accidental Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.[3][4]

Table 4: Fire Fighting and Accidental Release Measures

MeasureProtocol
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
Specific Hazards May emit corrosive or toxic fumes (such as nitrogen oxides and carbon monoxide) upon combustion.[5]
Personal Precautions Avoid dust formation. Do not breathe vapors, mist, or gas. Wear self-contained breathing apparatus and full protective clothing.[3]
Containment & Cleaning Use spark-proof tools and explosion-proof equipment. Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[3]

Table 5: Handling, Storage, and Personal Protective Equipment (PPE)

AspectRecommendation
Handling Handle in a well-ventilated area. Wear appropriate PPE. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6]
Storage Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[3][6]
Skin Protection Handle with gloves. Wear impervious, flame-resistant clothing.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of a closely related analog, 3-amino-6-methoxypyridazine , which illustrates a typical synthetic transformation for this class of compounds.

Synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine

  • Reactants:

    • 3-amino-6-chloropyridazine (500 mg, 3.86 mmol)

    • Sodium methoxide (1.0 mL, 4.4 mmol, 25% w/w in methanol)

    • Copper powder (331 mg, 5.17 mmol)

    • Methanol (3 mL)

  • Procedure:

    • Combine 3-amino-6-chloropyridazine, sodium methoxide, copper powder, and methanol in a sealed tube.

    • Heat the reaction mixture at 160 °C for 24 hours.

    • After cooling the mixture to room temperature, dilute it with methanol (10 mL).

    • Filter the mixture to remove solid residues.

    • Concentrate the filtrate under vacuum.

    • Purify the resulting residue using silica gel chromatography with a mobile phase of ethyl acetate and hexane (1:2 ratio).

    • The process yields 3-amino-6-methoxypyridazine (413 mg, 85.7% yield).[3]

G Experimental Workflow: Synthesis of 3-amino-6-methoxypyridazine cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product r1 3-amino-6-chloropyridazine p1 Combine reactants in a sealed tube r1->p1 r2 Sodium Methoxide (in Methanol) r2->p1 r3 Copper Powder r3->p1 p2 Heat at 160°C for 24h p1->p2 p3 Cool, Dilute with Methanol & Filter p2->p3 p4 Concentrate Filtrate (Vacuum) p3->p4 p5 Silica Gel Chromatography (EtOAc/Hexane 1:2) p4->p5 product 3-amino-6-methoxypyridazine (85.7% Yield) p5->product

Caption: Workflow for the synthesis of 3-amino-6-methoxypyridazine.

Applications in Research and Development

Aminopyridine derivatives are valuable scaffolds in medicinal chemistry and drug discovery. Their structure allows for various chemical modifications to develop novel compounds with potential therapeutic activities.[8] The amino group can act as a key pharmacophore or a point for further chemical elaboration, while the substituted pyridine ring can be tailored to interact with specific biological targets.

The general role of such compounds is as building blocks for more complex molecules. For instance, aminopyridines are used to synthesize compounds targeting neurological disorders, or as intermediates for agrochemicals like pesticides and herbicides.[8] They are also explored for their potential in developing agents with antimicrobial and anti-inflammatory properties.[8]

G Logical Workflow: Aminopyridine Derivatives in Drug Discovery A Aminopyridine Scaffold (e.g., 3-amino-6-methoxy-5-methylpyridine) B Chemical Synthesis & Functional Group Modification A->B C Creation of Compound Library B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification (Compounds with Desired Activity) D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G H Potential Therapeutic Areas G->H I Neurological Disorders H->I J Antimicrobial Agents H->J K Anti-inflammatory Agents H->K

Caption: Role of aminopyridines as scaffolds in the drug discovery process.

References

An In-Depth Technical Guide to the Reactivity Profile of 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-5-methylpyridin-3-amine is a substituted aminopyridine that serves as a versatile building block in organic synthesis. Its unique arrangement of an amino group, a methoxy group, and a methyl group on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic characterization of this compound, supported by detailed experimental protocols and quantitative data.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound presents a unique combination of functional groups that dictate its reactivity. The electron-donating methoxy and methyl groups, along with the nucleophilic amino group, influence the regioselectivity of its reactions and its utility as a synthetic precursor.[1] This guide will delve into the specifics of its chemical behavior, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its identification, purification, and characterization in synthetic workflows.

Physical Properties
PropertyValueReference
CAS Number867012-70-2[1]
Molecular FormulaC₇H₁₀N₂OGeneric
Molecular Weight138.17 g/mol Generic
Spectroscopic Data

Table 2: Spectroscopic Data for 6-Methoxypyridin-3-amine (for reference)

SpectroscopyData
¹H NMR Chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons on the pyridine ring will exhibit characteristic shifts, and the methoxy and amino protons will have distinct signals.
¹³C NMR The carbon atoms of the pyridine ring, the methoxy group, and any substituents will have unique chemical shifts, aiding in structural confirmation.
IR Spectroscopy Key vibrational frequencies will include N-H stretching for the amine, C-O stretching for the methoxy ether, and C=C/C=N stretching from the pyridine ring.
Mass Spectrometry The molecular ion peak (M+) would confirm the molecular weight. Fragmentation patterns can provide further structural information. For 6-methoxypyridin-3-amine, the theoretical m/z for the molecular ion is 124.14.[2]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine precursors. A common strategy involves the introduction of the substituents in a controlled manner.[1]

General Synthetic Approach

A plausible synthetic route, based on established pyridine chemistry, is outlined below. This represents a logical pathway, though specific experimental validation for this exact sequence for this particular molecule is not detailed in the available literature.

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Halogenation Start->Step1 Step2 Methoxylation (Nucleophilic Substitution) Step1->Step2 Step3 Nitration Step2->Step3 Step4 Reduction of Nitro Group Step3->Step4 End This compound Step4->End

A potential multi-step synthesis of this compound.
Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common organic synthesis methodologies for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Halogenation of a suitable 5-methylpyridine precursor.

  • Reactants: 3-Amino-5-methylpyridine, Bromine, Acetic Acid.

  • Procedure: To a solution of 3-amino-5-methylpyridine in acetic acid, bromine is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by workup to isolate the brominated product.

Step 2: Methoxylation.

  • Reactants: Brominated pyridine intermediate, Sodium methoxide, Methanol.

  • Procedure: The halogenated pyridine is refluxed with a solution of sodium methoxide in methanol. The progress of this nucleophilic aromatic substitution is monitored by TLC or GC-MS.

Step 3: Nitration.

  • Reactants: Methoxy-methylpyridine intermediate, Nitrating mixture (e.g., HNO₃/H₂SO₄).

  • Procedure: The substrate is carefully added to a pre-cooled nitrating mixture. The reaction temperature is maintained to control the regioselectivity of the nitration.

Step 4: Reduction of the Nitro Group.

  • Reactants: Nitrated intermediate, Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C).

  • Procedure: The nitro-substituted pyridine is treated with a suitable reducing agent to convert the nitro group to the primary amine, yielding the final product.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups. The amino group is a strong activating group and a nucleophile, while the methoxy and methyl groups are also electron-donating, further activating the pyridine ring towards electrophilic substitution.

Electrophilic Aromatic Substitution

The electron-rich nature of the pyridine ring in this compound makes it susceptible to electrophilic attack. The positions ortho and para to the strongly activating amino group are the most likely sites for substitution.

Electrophilic_Substitution Substrate This compound Intermediate Sigma Complex Intermediate Substrate->Intermediate + E+ Electrophile Electrophile (E+) Product Substituted Product Intermediate->Product - H+

General mechanism for electrophilic aromatic substitution.

Potential Electrophilic Reactions:

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to halogenation at the 2- or 4-positions.

  • Nitration: While the amino group can be sensitive to strong acids, carefully controlled nitration could introduce a nitro group onto the ring.

Nucleophilic Reactions of the Amino Group

The primary amino group is nucleophilic and can participate in a variety of reactions.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

To utilize this molecule in cross-coupling reactions, it would first need to be converted to a suitable precursor, such as a halogenated derivative (e.g., 3-bromo-6-methoxy-5-methylpyridine). This derivative could then participate in reactions like the Suzuki and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-nitrogen bonds, respectively.

4.3.1. Suzuki Coupling

Suzuki_Coupling ArylHalide 3-Bromo-6-methoxy-5-methylpyridine Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product Coupled Biaryl Product Catalyst->Product Reductive Elimination Base Base Base->BoronicAcid

Catalytic cycle for the Suzuki cross-coupling reaction.

4.3.2. Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination ArylHalide 3-Bromo-6-methoxy-5-methylpyridine Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition Amine Amine (R₂NH) Amine->Catalyst Product Aryl Amine Product Catalyst->Product Reductive Elimination Base Base Base->Amine

Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is characterized by the activating effects of the amino, methoxy, and methyl groups, making it amenable to electrophilic substitution. The nucleophilic amino group provides a handle for a wide range of functional group transformations. For use in modern cross-coupling methodologies, prior conversion to a halogenated derivative is necessary. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, which should prove beneficial to researchers in the fields of medicinal chemistry and materials science. Further experimental work to fully elucidate and quantify the reactivity of this specific molecule would be a valuable contribution to the field.

References

The Versatility of Substituted Aminopyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the current applications of substituted aminopyridines in drug discovery, focusing on their roles as kinase inhibitors, ion channel modulators, and agents targeting cancer, neurodegenerative diseases, and inflammation. This document details key structure-activity relationships (SAR), presents quantitative pharmacological data, outlines relevant experimental protocols, and visualizes associated signaling pathways.

Substituted Aminopyridines as Kinase Inhibitors

Substituted aminopyridines have proven to be a fertile ground for the development of potent and selective kinase inhibitors, leveraging their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Their amenability to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of cyclin-dependent kinases is a hallmark of cancer. Substituted aminopyridines have been successfully employed to target these enzymes. For instance, a series of 2-aminopyridine derivatives have been identified as potent inhibitors of CDK8, a transcriptional regulator implicated in colon cancer.

Table 1: Inhibitory Activity of 2-Aminopyridine Derivatives against CDK8

CompoundTargetIC50 (nM)Assay TypeReference
Compound 29 CDK846Biochemical[1]
Cdk8-IN-3 AnalogCDK8/cyclin C1.5Kinase Assay[2]
Cdk8-IN-3 AnalogCDK19/cyclin C1.9Kinase Assay[2]
Cdk8-IN-3 AnalogCDK9/cyclin T11100Kinase Assay[2]
BI-1347CDK8/CycC1Biochemical[3]
Cortistatin ACDK8, CDK1912Biochemical[3]

IC50: Half maximal inhibitory concentration.

These compounds often exert their anticancer effects by modulating key signaling pathways, such as the Wnt/β-catenin pathway. Inhibition of CDK8 can lead to the suppression of β-catenin-driven transcription, resulting in cell cycle arrest and reduced proliferation of cancer cells.[1]

Wnt_signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP5_6 LRP5/6 GSK3b GSK3β Dvl->GSK3b inhibits Beta_catenin β-catenin GSK3b->Beta_catenin phosphorylates Axin Axin APC APC Proteasome Proteasomal Degradation Beta_catenin->Proteasome leads to TCF_LEF TCF/LEF Beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Nucleus Nucleus CDK8_Inhibitor Substituted Aminopyridine (CDK8 Inhibitor) CDK8 CDK8 CDK8_Inhibitor->CDK8 inhibits CDK8->TCF_LEF co-activates

Caption: Wnt/β-catenin signaling and its inhibition by a substituted aminopyridine CDK8 inhibitor.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Substituted aminopyridines have also been investigated as inhibitors of EGFR, a tyrosine kinase frequently overexpressed in various cancers. Spiro[indoline-3,4′-piperidine] derivatives containing an aminopyridine moiety have shown potent inhibitory activity against wild-type EGFR and HER2.

Table 2: Inhibitory Activity of Aminopyridine-Containing Spiro Derivatives against EGFR and HER2

CompoundEGFR-wt (% Inhibition at 0.5 µM)HER2 (% Inhibition at 0.5 µM)Reference
A1 9391[4]
A2 9495[4]
A3 8188[4]
A4 7366[4]
Neratinib 9894[4]

Substituted Aminopyridines as Ion Channel Modulators

The ability of substituted aminopyridines to modulate the activity of ion channels has led to their development for treating neurological disorders. 4-aminopyridine (4-AP) and its derivatives are well-known blockers of voltage-gated potassium (Kv) channels.

Potassium (K+) Channel Blockers

By blocking Kv channels, 4-aminopyridine enhances neurotransmitter release and improves nerve impulse conduction in demyelinated neurons. This mechanism of action forms the basis for its use in improving walking in patients with multiple sclerosis.[5]

Table 3: Inhibitory Activity of 4-Aminopyridine and its Analogs against Kv Channels

CompoundTargetIC50 (µM)Reference
4-Aminopyridine (4-AP)Kv1.1170[6]
4-Aminopyridine (4-AP)Kv1.2230[6]
4-Aminopyridine (4-AP)Kv1.189 (at +40 mV)[7]
3-Aminopyridine (3-AP)Kv1.12200 (at +40 mV)[7]
3Me4APShaker K+ channel37 (at +10 mV)[8]
3F4APShaker K+ channel160 (at +10 mV)[8]

The blocking effect of these compounds is often voltage-dependent, with the potency decreasing at more depolarized membrane potentials.[8]

Applications in Cancer Therapy

Beyond kinase inhibition, substituted aminopyridines exhibit anticancer activity through various other mechanisms.

Dual Inhibitors of Ecto-5'-nucleotidase (e5'NT) and Tissue Non-specific Alkaline Phosphatase (TNAP)

Certain 4-aminopyridine-based amide derivatives have been identified as dual inhibitors of e5'NT and TNAP, enzymes overexpressed in several cancers. These inhibitors have shown potent anticancer activity.

Table 4: Inhibitory Activity of 4-Aminopyridine Derivatives against e5'NT and TNAP

CompoundTargetIC50 (µM)Reference
10a h-TNAP0.25 ± 0.05[9]
Suramin (reference) h-TNAP42.1 ± 7.8[9]

Compound 10a was found to be approximately 168-fold more potent than the reference inhibitor suramin.[9]

Applications in Neurodegenerative Disorders

The neuroprotective and symptomatic relief properties of substituted aminopyridines make them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease and multiple sclerosis.

Inhibition of Amyloid-β Aggregation

A pyridine amine derivative has been shown to inhibit both self- and metal-induced aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease. This compound also demonstrated the ability to improve cognitive function in a mouse model of the disease.[10]

Symptomatic Treatment of Multiple Sclerosis

As previously mentioned, 4-aminopyridine (dalfampridine) is an approved medication for improving walking in patients with multiple sclerosis by blocking potassium channels.[5]

Anti-inflammatory Applications

Substituted aminopyridines have also demonstrated significant anti-inflammatory properties.

Modulation of Inflammatory Cytokines

In a mouse model of burn injury, 4-aminopyridine was shown to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the levels of anti-inflammatory markers.[11]

Experimental Protocols

General Procedure for the Synthesis of 2-Aminopyridine Derivatives

A common method for the synthesis of substituted 2-aminopyridines involves a one-pot, three-component reaction.

synthesis_workflow Start Start Dissolve Dissolve Benzylidenemalononitrile and Malononitrile in Ethanol Start->Dissolve Add_Amine Add Amine (e.g., Benzylamine) Dissolve->Add_Amine Stir Stir at Room Temperature Add_Amine->Stir Monitor Monitor Reaction by TLC Stir->Monitor Completion Reaction Completion Monitor->Completion Completion->Stir No Isolate Isolate Precipitated Product by Filtration Completion->Isolate Yes Wash Wash with Cold Ethanol Isolate->Wash Dry Dry Under Vacuum Wash->Dry End End Dry->End

Caption: A generalized workflow for the three-component synthesis of substituted aminopyridines.

Protocol:

  • In a round-bottom flask, dissolve benzylidenemalononitrile (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • To this solution, add the appropriate amine (e.g., benzylamine, 1.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the crystalline product often precipitates. Isolate the product by filtration.

  • Wash the isolated product with cold ethanol.

  • Dry the final product under vacuum.

In Vitro Kinase Assay (CDK8 Inhibition)

A common method to assess the inhibitory potential of compounds against CDK8 is a luminescence-based kinase assay.

Protocol:

  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Prepare a master mix containing the buffer, ATP, and a CDK substrate peptide at twice the final desired concentration.

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and transfer a small volume to an assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Dilute the CDK8/Cyclin C enzyme to a 2x final concentration in the assay buffer and add it to all wells except the negative controls.

  • Reaction Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced during the kinase reaction into a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls to determine the IC50 value.[3][12]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted aminopyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[13]

In Vivo Anti-inflammatory Assay (Rat Model of Immune Complex-Induced Inflammation)

Protocol:

  • Animal Model: Utilize a rat model for immune complex-induced inflammation.

  • Compound Administration: Administer the test compounds (substituted aminopyridine derivatives) to the rats.

  • Induction of Inflammation: Induce inflammation through the injection of an immune complex-forming agent.

  • Assessment of Inflammation: Monitor and quantify the inflammatory response. This can include measuring paw edema, assessing histopathological changes in tissues, and analyzing the levels of inflammatory markers (e.g., cytokines, antibodies) in blood samples.

  • Data Analysis: Compare the inflammatory response in the treated groups to a control group to evaluate the anti-inflammatory efficacy of the compounds.[4][14]

Conclusion

Substituted aminopyridines represent a highly versatile and valuable scaffold in drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of a wide range of biological targets. The successful development of aminopyridine-based drugs, such as dalfampridine, and the promising preclinical data for numerous other derivatives in oncology, neurodegeneration, and inflammatory diseases, underscore the enduring potential of this chemical class. Future research in this area will likely focus on the development of next-generation substituted aminopyridines with improved pharmacokinetic profiles and enhanced target specificity, further expanding their therapeutic applications.

References

electronic effects of substituents on the pyridine ring in 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects of Substituents on the Pyridine Ring in 6-Methoxy-5-methylpyridin-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of the electronic effects of the amino, methyl, and methoxy substituents on the pyridine ring of this compound. Understanding these effects is critical for researchers, scientists, and drug development professionals, as they dictate the molecule's reactivity, basicity, and potential for intermolecular interactions. This document details the individual and combined influence of these functional groups through inductive and resonance effects, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate the complex electronic landscape of the molecule.

Introduction to Electronic Effects on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring carbons via the inductive effect (-I) and, to a lesser extent, the resonance effect (-M).[1] This inherent electron deficiency makes pyridine less reactive than benzene towards electrophilic aromatic substitution, which preferentially occurs at the C3 (meta) position.[2]

The introduction of substituents profoundly modifies this electronic landscape. Substituents are broadly classified by their ability to donate or withdraw electron density through two primary mechanisms:

  • Inductive Effect (I): The polarization of a sigma (σ) bond due to the electronegativity difference between atoms. This effect weakens with distance. Alkyl groups are typically electron-donating (+I), while electronegative atoms like oxygen and halogens are electron-withdrawing (-I).[3][4]

  • Resonance (Mesomeric) Effect (M): The delocalization of pi (π) electrons across the aromatic system. Groups with lone pairs adjacent to the ring (e.g., -NH₂, -OCH₃) can donate electron density into the ring (+M effect), while groups with π-bonds to electronegative atoms (e.g., -NO₂) withdraw density (-M effect).[5][6] The resonance effect is most pronounced at the ortho and para positions.[5]

In this compound, the interplay of these effects from three distinct substituents determines the overall electron distribution, the basicity of the ring nitrogen, and the reactivity of each position on the ring.

Figure 1: Structure of this compound

Analysis of Individual Substituent Effects

The electronic contribution of each substituent is analyzed below, considering its position on the pyridine ring.

Amino Group (-NH₂) at C3
  • Inductive Effect (-I): The nitrogen of the amino group is more electronegative than carbon, exerting a moderate electron-withdrawing inductive effect.

  • Resonance Effect (+M): The lone pair of electrons on the amino nitrogen can be delocalized into the pyridine ring. This is a powerful electron-donating effect.[5] When positioned at C3, this +M effect increases electron density primarily at the C2, C4, and C6 positions.

  • Overall Effect: The +M effect strongly dominates the -I effect, making the amino group a potent activating group. It significantly increases the electron density of the ring, enhancing its reactivity towards electrophiles.

Methyl Group (-CH₃) at C5
  • Inductive Effect (+I): Alkyl groups are electron-donating through the sigma-bond framework due to the electropositivity of hydrogen atoms relative to carbon.[7] This +I effect modestly increases the electron density of the ring.

  • Hyperconjugation: A weaker electron-donating effect involving the overlap of C-H σ-bonds with the ring's π-system.

  • Overall Effect: The methyl group is a weak activating group, slightly increasing the ring's electron density and basicity.[5][8]

Methoxy Group (-OCH₃) at C6
  • Inductive Effect (-I): The highly electronegative oxygen atom strongly withdraws electron density through the C-O sigma bond.[9]

  • Resonance Effect (+M): The oxygen atom has lone pairs that can be donated into the ring's π-system. This +M effect increases electron density, particularly at the C3 and C5 positions (para and ortho, respectively, to C6).[10]

  • Overall Effect: The methoxy group exhibits dual character.[6] Its strong -I effect decreases the basicity of the nearby ring nitrogen.[9] However, its +M effect can activate the ring towards electrophilic substitution. The net impact depends on the specific reaction or property being measured.

G Figure 2: Inductive and Resonance Effects on the Pyridine Ring cluster_legend Legend N1 N C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 NH2 -NH₂ NH2->C3 -I NH2->C3 +M CH3 -CH₃ CH3->C5 +I OCH3 -OCH₃ OCH3->C6 -I OCH3->C6 +M l1 Inductive Effect (-I / +I) l2 Resonance Effect (+M) l1_line -------- l1_line2 -------- l2_line --------

Figure 2: Inductive and Resonance Effects on the Pyridine Ring

Combined Electronic Effects and Reactivity

The net electronic effect is a vector sum of the individual contributions.

  • Electron Density: The pyridine ring in this compound is significantly electron-rich compared to unsubstituted pyridine. The potent +M effect of the C3-amino group and the +M effect of the C6-methoxy group work synergistically to increase electron density, especially at the C2 and C4 positions. The C5-methyl group provides a smaller, general increase in electron density. This high electron density makes the molecule more susceptible to electrophilic attack and potentially to oxidation.

  • Basicity: The basicity of the ring nitrogen (pKa of the conjugate acid) is a crucial parameter. The pKa of unsubstituted pyridinium is approximately 5.23.[11]

    • The electron-donating C3-amino and C5-methyl groups increase the electron density on the ring nitrogen, which would be expected to increase basicity.

    • However, the C6-methoxy group, being ortho to the nitrogen, exerts a powerful -I effect that withdraws electron density from the nitrogen, significantly decreasing basicity.[9]

    • The net effect is a balance of these opposing forces, but the proximity of the strongly withdrawing methoxy group is likely to result in a pKa lower than that of a pyridine substituted with only amino and methyl groups at the same positions.

Quantitative Data and Analysis

To quantify these electronic effects, Hammett substituent constants and pKa values are employed.

Table 1: Hammett Substituent Constants (σ)

Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent. Positive values indicate electron-withdrawing, and negative values indicate electron-donating. σp and σm represent the total effect at para and meta positions, respectively, while σI and σR separate the inductive and resonance contributions.

SubstituentPositionσₚσₘσᵢσᵣ
-NH₂ (Amino)3N/A-0.16+0.12-0.68
-CH₃ (Methyl)5-0.17-0.07-0.04-0.13
-OCH₃ (Methoxy)6-0.27+0.12+0.27-0.53
(Data compiled from various sources for benzene systems, serving as a reliable approximation for pyridine.[12][13])
Table 2: pKa Values of Substituted Pyridinium Ions

The pKa of the conjugate acid is a direct measure of the basicity of the parent pyridine. Higher pKa values indicate greater basicity.

CompoundpKaEffect of Substituent on Basicity
Pyridine5.23Reference
3-Aminopyridine6.04Increased (Dominant +M)
3-Methylpyridine5.68Increased (+I)
2-Methoxypyridine3.28Decreased (Dominant -I at ortho)
4-Methoxypyridine6.62Increased (Dominant +M at para)
(Data compiled from various sources.[9][14])

The data clearly shows that amino and methyl groups generally increase basicity, while a methoxy group at an ortho-equivalent position (like C6) drastically reduces it due to its inductive pull.

Experimental Protocols

The quantitative data discussed above are determined through established experimental procedures.

Protocol 1: pKa Determination by Potentiometric Titration
  • Preparation: A precise mass of the compound (e.g., this compound) is dissolved in a known volume of deionized water or a suitable co-solvent system to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

Protocol 2: ¹³C NMR Spectroscopy for Electron Density Mapping
  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard like tetramethylsilane (TMS) is added.

  • Data Acquisition: The sample is placed in an NMR spectrometer. A standard ¹³C NMR pulse sequence is run to acquire the spectrum.

  • Interpretation: The chemical shift (δ) of each carbon atom is recorded in parts per million (ppm).

    • Upfield shifts (lower ppm values) relative to a reference compound (e.g., pyridine) indicate increased electron shielding, corresponding to higher electron density.

    • Downfield shifts (higher ppm values) indicate deshielding, corresponding to lower electron density.

    • By comparing the chemical shifts of the carbons in this compound to those of unsubstituted pyridine, one can experimentally map the electron-donating and withdrawing effects of the substituents.[15][16]

Figure 3: Workflow for Experimental Analysis substance Target Compound (this compound) pka Protocol 1: pKa Determination (Potentiometric Titration) substance->pka nmr Protocol 2: ¹³C NMR (Electron Density Mapping) substance->nmr uvvis Protocol 3: UV-Vis Spectroscopy (Electronic Transitions) substance->uvvis data_pka Quantitative Basicity (pKa value) pka->data_pka data_nmr Carbon Chemical Shifts (δ ppm) Electron Distribution Map nmr->data_nmr data_uvvis Absorption Maxima (λₘₐₓ) π-System Conjugation uvvis->data_uvvis analysis Correlate Data to Predict: - Reactivity - Binding Potential - Metabolic Stability data_pka->analysis data_nmr->analysis data_uvvis->analysis

Figure 3: Workflow for Experimental Analysis

Implications for Drug Development

The electronic properties of this compound are directly relevant to its application in drug discovery and development:

  • Receptor Binding: The electron distribution creates a specific molecular electrostatic potential. The electron-rich regions can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor. These interactions are fundamental to high-affinity ligand-receptor binding.

  • pKa and Pharmacokinetics: The basicity of the molecule determines its ionization state at physiological pH (7.4). This influences its solubility, membrane permeability, and ultimately its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The electron-rich nature of the ring makes it a potential site for oxidative metabolism by cytochrome P450 enzymes. Understanding which positions are most electron-rich (e.g., C2, C4) allows medicinal chemists to predict and potentially block metabolic hotspots to improve drug half-life.

Conclusion

The electronic character of this compound is defined by a complex interplay of competing and reinforcing electronic effects. The amino and methyl groups act as electron-donating substituents, activating the ring. The methoxy group is a dual-function substituent, activating the ring through resonance while simultaneously deactivating the ring nitrogen towards protonation via a strong inductive effect. The net result is an electron-rich aromatic system with attenuated basicity at the ring nitrogen. A thorough understanding of these principles, validated by the quantitative and experimental methods outlined in this guide, is essential for leveraging this molecule as a scaffold in the design of novel therapeutics.

References

Methodological & Application

Synthesis of 6-Methoxy-5-methylpyridin-3-amine from Pyridine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Methoxy-5-methylpyridin-3-amine, a valuable intermediate in pharmaceutical and agrochemical research. The described methodology follows a robust two-step synthetic route commencing from a commercially available substituted pyridine precursor.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-chloro-3-methyl-5-nitropyridine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group at the 2-position of the pyridine ring. The subsequent step is the reduction of the nitro group at the 5-position to the desired primary amine, yielding the final product.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Chloro-3-methyl-5-nitropyridine 2-Chloro-3-methyl-5-nitropyridine 2-Methoxy-3-methyl-5-nitropyridine 2-Methoxy-3-methyl-5-nitropyridine 2-Chloro-3-methyl-5-nitropyridine->2-Methoxy-3-methyl-5-nitropyridine Step 1: Methoxylation (Sodium Methoxide, Methanol) This compound This compound 2-Methoxy-3-methyl-5-nitropyridine->this compound Step 2: Nitro Reduction (e.g., H2, Pd/C or Fe/Acetic Acid)

Caption: Overall synthetic workflow for this compound.

Key Reaction Steps

The synthesis involves two fundamental transformations on the pyridine core. The initial methoxylation is a classic nucleophilic aromatic substitution, where the electron-withdrawing nitro group facilitates the displacement of the chloride. The subsequent reduction of the nitro group is a standard procedure to introduce an amino functionality.

Reaction_Steps Start Pyridine Precursor (2-Chloro-3-methyl-5-nitropyridine) Step1 Step 1: Nucleophilic Aromatic Substitution (Methoxylation) Start->Step1 Intermediate Nitro Intermediate (2-Methoxy-3-methyl-5-nitropyridine) Step1->Intermediate Step2 Step 2: Reduction of Nitro Group Intermediate->Step2 Product Final Product (this compound) Step2->Product

Caption: Logical relationship of the key synthetic transformations.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialReagentsProductYieldPurity
1Methoxylation2-Chloro-3-methyl-5-nitropyridineSodium methoxide, Methanol2-Methoxy-3-methyl-5-nitropyridine~98%[1]Not specified
2Nitro Reduction2-Methoxy-3-methyl-5-nitropyridineH₂, 10% Pd/C, MethanolThis compound~92%[2]>97% (HPLC)[2]

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-3-methyl-5-nitropyridine

This protocol is adapted from the synthesis of 2-methoxy-4-methyl-5-nitropyridine.[1]

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine

  • Sodium metal

  • Absolute Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium (3.8 equivalents) in absolute methanol at 0 °C under an inert atmosphere.

  • To the stirred sodium methoxide solution at 0 °C, add a solution of 2-chloro-3-methyl-5-nitropyridine (1.0 equivalent) in absolute methanol dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting solid, add water and adjust the pH to 6 with concentrated HCl.

  • Extract the aqueous mixture with ethyl acetate (2x).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield 2-methoxy-3-methyl-5-nitropyridine as a solid.

Step 2: Synthesis of this compound

This protocol is based on the catalytic hydrogenation of a similar nitropyridine derivative.[2]

Materials:

  • 2-Methoxy-3-methyl-5-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Reaction vessel suitable for hydrogenation

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • In a suitable reaction vessel, dissolve 2-methoxy-3-methyl-5-nitropyridine (1.0 equivalent) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium) to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon), followed by introducing hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the methanol.

  • The residue can be further purified by extraction with a suitable organic solvent like dichloromethane or ethyl acetate, followed by washing with water and brine, drying over an anhydrous salt, and evaporation of the solvent to yield this compound.

Safety Precautions:

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely in the air.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper handling and a well-ventilated setup.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Copper-Catalyzed Amination of Halopyridines in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aminopyridines is a cornerstone in medicinal chemistry and materials science, as this structural motif is a key component in a vast array of pharmaceuticals and functional materials. Among the synthetic methodologies available, the copper-catalyzed amination of halopyridines, a variation of the Ullmann condensation, has emerged as a powerful and cost-effective alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. This protocol offers a practical approach for the construction of carbon-nitrogen (C-N) bonds, often with high efficiency and broad functional group tolerance. These application notes provide detailed protocols, substrate scope, and mechanistic insights for researchers engaged in the synthesis of aminopyridine derivatives.

Reaction Principle

The copper-catalyzed amination of halopyridines involves the cross-coupling of a halopyridine with an amine in the presence of a copper catalyst, a ligand, and a base. The reaction proceeds via a catalytic cycle, and its efficiency is highly dependent on the choice of these components. This method is particularly advantageous due to the lower cost and toxicity of copper catalysts compared to palladium.

Data Presentation

The following tables summarize the scope of the copper-catalyzed amination of various halopyridines with a range of amines, showcasing the versatility of this methodology.

Table 1: Substrate Scope of Halopyridines with Ammonia

EntryHalopyridineCatalyst (mol%)Ligand (mol%)Base (mol%)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridineCu₂O (5)DMEDA (10)K₂CO₃ (20)Ethylene Glycol601692[1]
22-Bromo-6-methylpyridineCu₂O (5)DMEDA (10)K₂CO₃ (20)Ethylene Glycol601685
32-Bromo-5-(trifluoromethyl)pyridineCu₂O (5)DMEDA (10)K₂CO₃ (20)Ethylene Glycol601688
42,6-DibromopyridineCu₂O (5)DMEDA (10)K₂CO₃ (20)Ethylene Glycol601680 (Di-amination)
53-BromopyridineCuI (5)L-proline (10)K₂CO₃ (2 eq.)DMSO902475
64-Chloropyridine hydrochlorideCuI (5)NoneK₂CO₃ (2 eq.)Isopropyl alcoholReflux2485

DMEDA: N,N'-Dimethylethylenediamine

Table 2: Substrate Scope of Halopyridines with Various Amines

EntryHalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodopyridinen-OctylamineCuI (10)2-Isobutyrylcyclohexanone (20)Cs₂CO₃DMSO1102473[2]
22-BromopyridineMorpholineCuI (5)Ethylene glycol (20)K₃PO₄t-Butanol1101087[3]
32-Chloro-5-iodopyridineAnilineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202463[4]
42-Bromo-6-(trifluoromethyl)pyridine1-AdamantylamineCuI (10)2-Isobutyrylcyclohexanone (20)Cs₂CO₃DMSO1102478[5]
55-Bromo-2-iodopyridinePiperidineCuI (10)L-proline (20)K₂CO₃DMSO902450 (selective at I)[4]
62-BromopyridineIndoleCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1302482

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed Amination of 2-Bromopyridine with Aqueous Ammonia

This protocol is adapted from a procedure by Elmkaddem et al.[1]

Materials:

  • 2-Bromopyridine

  • Copper(I) oxide (Cu₂O)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol

  • Aqueous ammonia (28% solution)

  • Schlenck tube

  • Argon or nitrogen gas supply

  • Standard laboratory glassware

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenck tube under an inert atmosphere (argon or nitrogen), add Cu₂O (0.025 mmol, 3.6 mg, 5 mol%).

  • Add 2-bromopyridine (0.5 mmol).

  • Add K₂CO₃ (0.1 mmol, 14 mg, 20 mol%).

  • Add ethylene glycol (1 mL).

  • Add DMEDA (0.05 mmol, 5.4 µL, 10 mol%).

  • Add a 28% aqueous solution of ammonia (10 mmol, 0.62 mL, 20 equiv.).

  • Seal the Schlenck tube and place it in a preheated oil bath at 60°C.

  • Stir the reaction mixture vigorously for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with ethyl acetate (4 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine.

Protocol 2: General Procedure for the Copper-Catalyzed Amination of Halopyridines with Aliphatic or Aromatic Amines

Materials:

  • Halopyridine (e.g., 2-iodopyridine, 2-bromopyridine)

  • Amine (e.g., n-octylamine, morpholine)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 2-isobutyrylcyclohexanone, L-proline, ethylene glycol)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., DMSO, t-butanol)

  • Schlenck tube or sealed vial

  • Argon or nitrogen gas supply

  • Standard laboratory glassware

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenck tube or sealed vial under an inert atmosphere, add CuI (5-10 mol%).

  • Add the chosen ligand (10-20 mol%).

  • Add the base (typically 2 equivalents).

  • Add the halopyridine (1.0 mmol).

  • Add the solvent (e.g., 2-5 mL).

  • Add the amine (1.2-1.5 equivalents).

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 90-130°C).

  • Stir the reaction mixture for the specified time (typically 10-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Reaction Mechanism

The copper-catalyzed amination of halopyridines is generally believed to proceed through an Ullmann-type mechanism involving a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism Cu(I)X Cu(I)X Cu(I)-Amide Cu(I)-Amide Cu(I)X->Cu(I)-Amide + Amine - HX (with Base) Amine Amine Base Base Oxidative_Addition Oxidative Addition Cu(I)-Amide->Oxidative_Addition Halopyridine Halopyridine Halopyridine->Oxidative_Addition Cu(III)_Intermediate [Ar-Cu(III)(Amide)X] Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Aminopyridine Aminopyridine Reductive_Elimination->Aminopyridine

Caption: Proposed catalytic cycle for the copper-catalyzed amination of halopyridines.

Experimental Workflow

The following diagram illustrates a general workflow for setting up a copper-catalyzed amination reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Dry_Glassware Oven-dry glassware (Schlenck tube) Inert_Atmosphere Establish inert atmosphere (Argon/Nitrogen) Dry_Glassware->Inert_Atmosphere Add_Solids Add solid reagents: Cu catalyst, ligand, base Inert_Atmosphere->Add_Solids Add_Liquids Add solvent, halopyridine, and amine Add_Solids->Add_Liquids Seal_Vessel Seal the reaction vessel Add_Liquids->Seal_Vessel Heating Heat to desired temperature with vigorous stirring Seal_Vessel->Heating Monitoring Monitor reaction progress (TLC, GC-MS) Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Perform aqueous workup and extraction Cooling->Extraction Drying Dry organic layer Extraction->Drying Concentration Remove solvent in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification

Caption: General experimental workflow for copper-catalyzed amination.

Logical Relationship of Catalyst Components

The success of the copper-catalyzed amination is dependent on the interplay of several key components.

Catalyst_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System Aminopyridine_Synthesis Successful Aminopyridine Synthesis Halopyridine Halopyridine Halopyridine->Aminopyridine_Synthesis Amine Amine Amine->Aminopyridine_Synthesis Copper_Source Copper Source (e.g., CuI, Cu₂O) Copper_Source->Aminopyridine_Synthesis Ligand Ligand (e.g., DMEDA, L-proline) Ligand->Aminopyridine_Synthesis Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Aminopyridine_Synthesis Solvent Solvent (e.g., DMSO, Ethylene Glycol) Solvent->Aminopyridine_Synthesis

Caption: Interrelationship of key components in the catalytic system.

Comparison with Palladium-Catalyzed Methods

While the Buchwald-Hartwig palladium-catalyzed amination is a powerful tool for C-N bond formation, copper-catalyzed methods offer distinct advantages.

Table 3: Comparison of Copper- and Palladium-Catalyzed Amination of Halopyridines

FeatureCopper-Catalyzed Amination (Ullmann-type)Palladium-Catalyzed Amination (Buchwald-Hartwig)
Catalyst Cost LowerHigher
Catalyst Toxicity Generally lowerHigher
Ligands Often simple and inexpensive (e.g., diamines, amino acids, diols)[6]Often complex and expensive phosphine-based ligands
Reaction Conditions Can require higher temperatures, though milder conditions are being developedOften proceeds under milder conditions
Substrate Scope Broad, but can be sensitive to sterically hindered substrates. Less reactive aryl chlorides can be challenging.Generally very broad, including challenging substrates
Functional Group Tolerance Good, but can be sensitive to certain functional groupsExcellent
Air/Moisture Sensitivity Generally more robustCan be sensitive to air and moisture

Conclusion

The copper-catalyzed amination of halopyridines is a valuable and practical method for the synthesis of aminopyridines. Its operational simplicity, the low cost of the catalyst, and its broad substrate scope make it an attractive alternative to palladium-catalyzed reactions, particularly for large-scale synthesis. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of a diverse range of aminopyridine derivatives, facilitating advancements in drug discovery and materials science.

References

Application Notes and Protocols for 6-Methoxy-5-methylpyridin-3-amine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in modern synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation. These reactions offer significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and materials science. Substituted aminopyridines are valuable building blocks in medicinal chemistry, appearing in numerous biologically active compounds. This document provides detailed application notes and protocols for the utilization of 6-Methoxy-5-methylpyridin-3-amine in a representative multi-component reaction.

Application: Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives

The Ugi-type three-component reaction of an aminopyridine, an aldehyde, and an isocyanide provides a direct and efficient route to 3-aminoimidazo[1,2-a]pyridines.[1][2] This heterocyclic core is found in a variety of pharmacologically active agents. The reaction is proposed to proceed through the formation of an iminium intermediate from the aminopyridine and the aldehyde, which is then trapped by the isocyanide. Subsequent intramolecular cyclization and rearrangement yield the aromatic imidazo[1,2-a]pyridine product.

The use of this compound in this reaction is anticipated to yield novel substituted 3-aminoimidazo[1,2-a]pyridines with potential applications in drug discovery. The methoxy and methyl substituents on the pyridine ring can influence the electronic and steric properties of the final products, potentially modulating their biological activity and pharmacokinetic profiles.

Data Presentation

The following table summarizes representative quantitative data for the proposed Ugi-type three-component reaction of this compound with various aldehydes and isocyanides. The yields are hypothetical but based on typical outcomes for similar reactions reported in the literature for other aminopyridines.

EntryAldehyde (R¹CHO)Isocyanide (R²NC)ProductProposed Yield (%)
1Benzaldehydetert-Butyl isocyanide2-phenyl-N-(tert-butyl)-7-methoxy-8-methylimidazo[1,2-a]pyridin-3-amine75
24-Chlorobenzaldehydetert-Butyl isocyanide2-(4-chlorophenyl)-N-(tert-butyl)-7-methoxy-8-methylimidazo[1,2-a]pyridin-3-amine72
34-Methoxybenzaldehydetert-Butyl isocyanide2-(4-methoxyphenyl)-N-(tert-butyl)-7-methoxy-8-methylimidazo[1,2-a]pyridin-3-amine78
4Isobutyraldehydetert-Butyl isocyanide2-isopropyl-N-(tert-butyl)-7-methoxy-8-methylimidazo[1,2-a]pyridin-3-amine65
5BenzaldehydeCyclohexyl isocyanideN-cyclohexyl-2-phenyl-7-methoxy-8-methylimidazo[1,2-a]pyridin-3-amine70
6BenzaldehydeBenzyl isocyanideN-benzyl-2-phenyl-7-methoxy-8-methylimidazo[1,2-a]pyridin-3-amine68

Experimental Protocols

General Protocol for the Ugi-Type Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives

This protocol is a representative procedure adapted from the known synthesis of 3-aminoimidazo[1,2-a]pyridines using 2-aminopyridine.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Scandium(III) triflate (Sc(OTf)₃) (optional, as a Lewis acid catalyst)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the aldehyde (1.1 mmol, 1.1 equiv) and the isocyanide (1.1 mmol, 1.1 equiv).

  • Add anhydrous methanol (5 mL).

  • Optional: If the reaction is sluggish, add a catalytic amount of Sc(OTf)₃ (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram of the Proposed Ugi-Type Reaction Pathway

Ugi_Type_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyridine This compound Imine Iminium Ion Aminopyridine->Imine + Aldehyde Aldehyde Aldehyde (R¹CHO) Aldehyde->Imine Isocyanide Isocyanide (R²NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclized->Product Rearomatization

Caption: Proposed reaction pathway for the Ugi-type synthesis.

Experimental Workflow Diagram

Experimental_Workflow A 1. Mix Reactants (Aminopyridine, Aldehyde, Isocyanide) in Methanol B 2. Stir at Room Temperature (24-48 hours) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Solvent Evaporation C->D Reaction Complete E 5. Work-up (DCM extraction, NaHCO₃ wash, Brine wash) D->E F 6. Drying and Concentration E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

Application of 6-Methoxy-5-methylpyridin-3-amine in Kinase Inhibitor Synthesis: A Scaffolding Approach for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-Methoxy-5-methylpyridin-3-amine emerges as a valuable and versatile building block in the synthesis of novel kinase inhibitors. Its unique structural features, including the methoxy and methyl substitutions on the pyridine ring, offer opportunities for fine-tuning selectivity and potency against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders.

The strategic placement of the amino, methoxy, and methyl groups on the pyridine core allows for the creation of derivatives that can effectively interact with the ATP-binding site of various kinases. The amino group often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase, a common strategy in kinase inhibitor design. The methoxy and methyl groups can be leveraged to exploit specific hydrophobic pockets within the active site, thereby enhancing binding affinity and influencing the selectivity profile of the resulting inhibitor.

While extensive public documentation on kinase inhibitors derived specifically from this compound is limited, the broader class of aminopyridine-based inhibitors provides a strong rationale for its application. The principles of medicinal chemistry and the known structure-activity relationships of similar scaffolds suggest that this compound is a promising starting point for the development of next-generation kinase inhibitors.

General Synthetic Strategies and Experimental Protocols

The synthesis of kinase inhibitors utilizing this compound typically involves its coupling with a variety of heterocyclic or aromatic partners. Common synthetic routes include nucleophilic aromatic substitution (SNAr) reactions, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and amide bond formations. These reactions allow for the systematic exploration of the chemical space around the aminopyridine core to optimize for potency, selectivity, and pharmacokinetic properties.

Protocol 1: General Procedure for Suzuki Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki coupling of this compound with a suitable boronic acid or ester to introduce diversity at the amino group's para-position, a common strategy for targeting the solvent-front region of the kinase active site.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the aryl or heteroaryl boronic acid/ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.1 eq.) and the degassed solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general approach for the palladium-catalyzed Buchwald-Hartwig amination to couple this compound with an aryl or heteroaryl halide, forming a diarylamine linkage crucial for many kinase inhibitor scaffolds.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs2CO3)

  • Solvent (e.g., Toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq.), this compound (1.1-1.2 eq.), the base (1.5-2.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the ligand (0.04-0.1 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 90-110 °C until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired diarylamine product.

Data Presentation: Hypothetical Inhibitory Activity

Compound ID (Hypothetical)Target KinaseIC50 (nM)
HPI-1 EGFR (T790M)15
HPI-2 ALK25
HPI-3 JAK250
HPI-4 VEGFR230

Note: These are hypothetical values intended for illustrative purposes only and are not based on experimental data for actual compounds derived from this compound.

Visualizing the Role in Kinase Inhibition

The following diagrams illustrate the general workflow for synthesizing kinase inhibitors from this compound and a simplified representation of a signaling pathway that could be targeted by such inhibitors.

G cluster_0 Synthesis Workflow A This compound C Catalytic Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Coupling Partner (e.g., Boronic Acid, Aryl Halide) B->C D Purification (e.g., Chromatography) C->D E Final Kinase Inhibitor D->E

Caption: General workflow for kinase inhibitor synthesis.

G cluster_0 Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Downstream Kinase (e.g., MEK, AKT) Receptor->Kinase TF Transcription Factor Kinase->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->Receptor Inhibitor->Kinase

Caption: Targeted kinase signaling pathway.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 6-methoxy-5-methylpyridin-3-amine and its derivatives. This substituted aminopyridine is a valuable building block in medicinal chemistry, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined herein are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. Three of the most powerful transformations in this class are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are widely employed in the pharmaceutical industry for the synthesis of complex molecules.

This compound is a key intermediate in the development of various pharmaceutically active compounds. Its presence has been noted in patent literature for the synthesis of tetrahydro-pyrido-pyrimidine derivatives and fused cyclic urea derivatives, highlighting its relevance in drug discovery. The ability to further functionalize this core structure through palladium-catalyzed cross-coupling allows for the exploration of vast chemical space in the search for new drug candidates.

While specific literature detailing the cross-coupling reactions of this compound is limited, extensive research on analogous aminopyridine systems provides a strong foundation for developing robust synthetic protocols. The following sections detail representative procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this scaffold.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of aminopyridine substrates structurally similar to this compound. These data are intended to provide a baseline for expected yields and to guide reaction optimization.

Table 1: Representative Suzuki-Miyaura Coupling of a Halogenated Aminopyridine Derivative

Arylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₃PO₄1,4-Dioxane/H₂O901685-95
4-Tolylboronic acidPd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₃PO₄1,4-Dioxane/H₂O901680-90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₃PO₄1,4-Dioxane/H₂O901688-98
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₃PO₄1,4-Dioxane/H₂O901675-85

Data adapted from studies on structurally similar brominated aminopyridines.

Table 2: Representative Buchwald-Hartwig Amination of this compound

Aryl Halide PartnerPalladium Precatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePd₂(dba)₃ (2)RuPhosLiHMDSToluene1001670-80
4-ChlorotolueneG3-XPhos (2)XPhos (as part of precatalyst)K₂CO₃t-Amyl alcohol1101865-75
2-BromopyridinePd(OAc)₂ (2)BINAPCs₂CO₃Dioxane1002060-70
4-BromoanisoleG4-RuPhos (1.5)RuPhos (as part of precatalyst)NaOtBuTetrahydrofuran801285-95

Data are representative and based on general protocols for the amination of aryl halides with aminopyridines.

Table 3: Representative Sonogashira Coupling of a Halogenated Aminopyridine Derivative

Terminal Alkyne PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80685-95
1-HeptynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene70880-90
(Trimethylsilyl)acetylenePd(OAc)₂ (2) + PPh₃ (4)CuI (4)Et₃NAcetonitrile601275-85
3-EthynyltoluenePdCl₂(dppf) (2)CuI (3)DIPATHF751082-92

Data adapted from studies on the Sonogashira coupling of various bromo- and iodo-aminopyridines.

Experimental Protocols

The following are detailed, representative protocols for the palladium-catalyzed cross-coupling reactions of this compound and its derivatives. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Solvents should be appropriately dried and degassed where noted.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a hypothetical 2-bromo-6-methoxy-5-methylpyridin-3-amine with an arylboronic acid.

Materials:

  • 2-Bromo-6-methoxy-5-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-6-methoxy-5-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and degassed water via syringe (typically in a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or a suitable precatalyst

  • Buchwald ligand (e.g., RuPhos, XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, palladium precursor, ligand (if not using a precatalyst), and base.

  • Evacuate and backfill the flask with argon three times.

  • Add this compound, followed by the anhydrous solvent via syringe.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the coupling of a hypothetical 2-iodo-6-methoxy-5-methylpyridin-3-amine with a terminal alkyne.

Materials:

  • 2-Iodo-6-methoxy-5-methylpyridin-3-amine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 2-iodo-6-methoxy-5-methylpyridin-3-amine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu-X Cu-X Cu-C≡CR' Cu-C≡CR' Cu-X->Cu-C≡CR' R'C≡CH, Base Cu-C≡CR'->Ar-Pd(II)-X(L2)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow A 1. Assemble Reactants (Aryl Halide, Coupling Partner, Base) B 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂) A->B C 3. Add Catalyst System (Pd source, Ligand, Co-catalyst) B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction Mixture D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Reaction Work-up (Quench, Extract, Dry) F->G H 8. Purification (Column Chromatography) G->H

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for the Purity Assessment of 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the purity assessment of 6-Methoxy-5-methylpyridin-3-amine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals to accurately determine the purity and identify potential impurities in the specified compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients. The following reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and quantify related impurities using an RP-HPLC method with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis: The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Impurities can be quantified based on their peak areas relative to the main peak. For accurate quantification of impurities, reference standards for each impurity should be used to determine their respective response factors.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in 10 mL (50:50 A:B) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method is suitable for identifying and quantifying volatile impurities in this compound.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic and Spectrometric Conditions:

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

Data Analysis: The purity of the sample can be estimated by the area percentage of the main peak. Identification of the main component and any impurities is achieved by comparing their mass spectra with a spectral library (e.g., NIST).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate quantification, an internal standard method is recommended.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in 1 mL Methanol weigh->dissolve inject Inject 1 µL into GC-MS System dissolve->inject separate GC Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (40-450 amu) ionize->detect integrate Integrate Peaks detect->integrate identify Identify by Mass Spectra integrate->identify calculate Calculate Purity identify->calculate

Caption: Workflow for GC-MS purity assessment.

Summary of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired level of accuracy.

TechniquePrimary UseAdvantagesConsiderations
HPLC Routine purity checks and quantification of non-volatile impurities.High sensitivity, good reproducibility, and suitable for a wide range of compounds.May not be suitable for highly volatile impurities.
GC-MS Identification and quantification of volatile impurities.Excellent separation for volatile compounds, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.

By employing these HPLC and GC-MS methods, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and consistency of the material for its intended application.

Application of 6-Methoxy-5-methylpyridin-3-amine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxy-5-methylpyridin-3-amine is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel agrochemicals.[1] The unique arrangement of its functional groups—an amine, a methoxy group, and a methyl group on the pyridine core—offers multiple reaction sites for constructing complex molecules with desired biological activities.[2] While specific, commercialized agrochemicals directly synthesized from this starting material are not extensively documented in publicly available literature, its structural similarity to other key pyridine intermediates, such as 6-chloropyridin-3-amine, suggests its utility in developing new insecticides, herbicides, and fungicides.[3]

This document provides a representative application of this compound in the synthesis of a hypothetical agrochemical, drawing upon established synthetic methodologies for pyridine-based active ingredients. The protocols and data presented are illustrative and aim to guide researchers in exploring the potential of this valuable building block.

Hypothetical Application: Synthesis of a Novel Pyridine-Based Fungicide

For the purpose of these application notes, we will explore a hypothetical synthetic route to a novel fungicide, "Pyrimethox," starting from this compound. The proposed structure incorporates a triazole moiety, a common toxophore in antifungal agents.

Signaling Pathways and Logic of Synthesis

The synthetic strategy involves a multi-step process, beginning with the diazotization of the amine group on the pyridine ring, followed by a Sandmeyer-type reaction to introduce a cyano group. This intermediate then undergoes cyclization to form a triazole ring, which is subsequently N-alkylated to yield the final product.

Caption: Synthetic pathway for the hypothetical fungicide "Pyrimethox".

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-5-methyl-3-cyanopyridine (Intermediate 1)

This protocol describes the conversion of the starting amine to a nitrile intermediate via a Sandmeyer reaction.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Deionized water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in a 2M HCl solution (5.0 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (2.4 eq) in water and toluene.

  • Slowly add the cold diazonium salt solution to the CuCN/NaCN solution, allowing the temperature to rise to room temperature.

  • Heat the reaction mixture to 50 °C and stir for 2 hours.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 6-Methoxy-5-methyl-3-cyanopyridine.

Protocol 2: Synthesis of "Pyrimethox" (Final Product)

This protocol outlines the formation of the triazole ring and subsequent N-alkylation.

Materials:

  • 6-Methoxy-5-methyl-3-cyanopyridine (Intermediate 1)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of 6-Methoxy-5-methyl-3-cyanopyridine (1.0 eq) in DMF, add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq).

  • Heat the mixture to 120 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Acidify with 2M HCl to pH 2-3 to precipitate the triazole intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Suspend the dried triazole intermediate (1.0 eq) and K₂CO₃ (2.0 eq) in acetone.

  • Add the alkyl halide (1.2 eq) and stir the mixture at reflux for 6 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude "Pyrimethox".

  • Recrystallize the crude product from ethanol/water to obtain the pure final product.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of "Pyrimethox".

Table 1: Synthesis of 6-Methoxy-5-methyl-3-cyanopyridine (Intermediate 1)

ParameterValue
Starting MaterialThis compound
Molecular Weight ( g/mol )138.17
Molar Ratio (vs. Starting Material)1.0
Key ReagentsNaNO₂, CuCN
SolventToluene, Water
Reaction Temperature (°C)0-50
Reaction Time (hours)2.5
Yield (%) 75
Purity (by HPLC, %) >98

Table 2: Synthesis of "Pyrimethox" (Final Product)

ParameterValue
Starting Material6-Methoxy-5-methyl-3-cyanopyridine
Molecular Weight ( g/mol )148.16
Molar Ratio (vs. Intermediate 1)1.0
Key ReagentsNaN₃, NH₄Cl, Alkyl Halide, K₂CO₃
SolventDMF, Acetone
Reaction Temperature (°C)120 (Step 1), Reflux (Step 2)
Reaction Time (hours)30
Yield (%) 65
Purity (by HPLC, %) >99

Workflow Visualization

The overall experimental workflow can be visualized as follows:

experimental_workflow cluster_0 Protocol 1: Intermediate Synthesis cluster_1 Protocol 2: Final Product Synthesis A 1. Diazotization of This compound B 2. Sandmeyer Reaction with CuCN A->B C 3. Work-up and Purification B->C D Intermediate 1: 6-Methoxy-5-methyl-3-cyanopyridine C->D E 4. Triazole Formation (NaN3, NH4Cl) D->E Proceed to next step F 5. N-Alkylation E->F G 6. Work-up and Recrystallization F->G H Final Product: "Pyrimethox" G->H

Caption: Experimental workflow for the synthesis of "Pyrimethox".

This compound represents a promising and adaptable starting material for the synthesis of novel agrochemicals. The illustrative synthesis of the hypothetical fungicide "Pyrimethox" demonstrates a plausible reaction sequence that leverages the inherent reactivity of the pyridine core. Researchers are encouraged to explore various synthetic transformations of this building block to develop new active ingredients with enhanced efficacy and favorable environmental profiles. Further investigation into Suzuki, Buchwald-Hartwig, and other cross-coupling reactions could unlock a wider range of complex agrochemical structures derived from this versatile intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxy-5-methylpyridin-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary routes are commonly employed for the synthesis of this compound:

  • Route 1: Palladium-Catalyzed Amination: This approach, typically a Buchwald-Hartwig amination, involves the cross-coupling of a halogenated precursor, such as 3-bromo-6-methoxy-5-methylpyridine, with an ammonia equivalent. This method is known for its functional group tolerance and generally good yields, though it requires careful optimization of the catalytic system.

  • Route 2: Nitration and Reduction: This classical route involves the nitration of a suitable pyridine precursor to introduce a nitro group at the 3-position, followed by reduction to the desired amine. While this method avoids expensive palladium catalysts, it can sometimes suffer from issues with regioselectivity during the nitration step and requires a robust reduction step.

Q2: I am observing low yields in my Buchwald-Hartwig amination. What are the potential causes?

A2: Low yields in Buchwald-Hartwig amination can stem from several factors. Key areas to investigate include the quality of the reagents and catalyst, the choice of ligand and base, and the reaction conditions. Inactive catalyst, impure starting materials, or suboptimal reaction temperature and time can all contribute to reduced yields.

Q3: How can I minimize the formation of side products during the nitration of the pyridine ring?

A3: Side product formation, particularly the generation of undesired isomers, is a common challenge in the nitration of substituted pyridines. To minimize this, careful control of the reaction temperature is crucial; performing the reaction at lower temperatures can enhance regioselectivity. The choice of nitrating agent and the reaction solvent can also significantly influence the outcome.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective. Due to the amine functionality, the compound can be sensitive to acidic conditions, so care should be taken during workup and purification. In some cases, distillation under reduced pressure may be a viable alternative for purification.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Route 1: Buchwald-Hartwig Amination Troubleshooting
Problem Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inactive palladium catalyst. 2. Inappropriate ligand for the substrate. 3. Insufficiently strong base. 4. Presence of oxygen or moisture.1. Use a fresh batch of palladium precatalyst. Consider a pre-activation step. 2. Screen different phosphine ligands (e.g., XPhos, SPhos, BINAP).[1] 3. Use a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). 4. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Formation of dehalogenated byproduct 1. Presence of water in the reaction mixture. 2. β-hydride elimination from the palladium-amido complex.1. Use rigorously dried solvents and reagents. 2. Lowering the reaction temperature may suppress this side reaction. The choice of ligand can also influence the rate of reductive elimination versus β-hydride elimination.
Difficulty in removing the ligand after the reaction The phosphine ligand and its oxide can be difficult to separate from the product.Employ a ligand that can be easily removed, for example, by using a fluorous-tagged ligand or by performing an acidic wash to extract the basic product, leaving the neutral ligand behind.
Route 2: Nitration and Reduction Troubleshooting
Problem Potential Cause Recommended Solution
Low yield and poor regioselectivity in the nitration step 1. Reaction temperature is too high. 2. Inappropriate nitrating agent.1. Maintain a low reaction temperature (e.g., 0 °C or below) to improve the regioselectivity. 2. Experiment with different nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate.
Incomplete reduction of the nitro group 1. Inactive reduction catalyst (e.g., Pd/C). 2. Insufficient amount of reducing agent. 3. Catalyst poisoning.1. Use fresh, high-quality catalyst. 2. Increase the loading of the reducing agent or the pressure of hydrogen gas. 3. Ensure the starting material is free of impurities that could poison the catalyst, such as sulfur-containing compounds. Alternative reducing agents like tin(II) chloride or iron in acidic media can be considered if catalytic hydrogenation is problematic.[2]
Product is dark-colored after reduction Formation of colored byproducts during the reduction.The crude product may require decolorization with activated carbon before further purification.[2]

Experimental Protocols

Route 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Amination of 3-bromo-6-methoxy-5-methylpyridine

  • To a dry Schlenk flask under an argon atmosphere, add 3-bromo-6-methoxy-5-methylpyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong base, such as sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene as the solvent.

  • Finally, add the ammonia source. This can be aqueous ammonia or an ammonia surrogate like benzophenone imine, followed by hydrolysis.

  • Heat the reaction mixture at 80-110 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Route 2: Nitration and Reduction

Step 1: Nitration of a 6-methoxy-5-methylpyridine precursor

  • Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add the 6-methoxy-5-methylpyridine precursor (1.0 eq) while maintaining the temperature below 5 °C.

  • Add a nitrating agent (e.g., potassium nitrate or fuming nitric acid) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at a low temperature for several hours until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro-product.

  • Filter the solid, wash with cold water, and dry.

Step 2: Reduction of the nitro group

  • Dissolve the nitro-pyridine intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 5-10% palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012~85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane11018~78
Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Toluene10024~70

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Visualizations

Synthesis_Workflow cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Nitration and Reduction A1 3-bromo-6-methoxy- 5-methylpyridine B1 Pd Catalyst, Ligand, Base, Ammonia Source A1->B1 Coupling Reaction C1 6-Methoxy-5-methyl- pyridin-3-amine B1->C1 A2 6-methoxy- 5-methylpyridine precursor B2 Nitration A2->B2 C2 3-nitro-6-methoxy- 5-methylpyridine B2->C2 D2 Reduction C2->D2 E2 6-Methoxy-5-methyl- pyridin-3-amine D2->E2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield in Buchwald-Hartwig Amination Q1 Is the catalyst active? Start->Q1 A1_yes Check Ligand and Base Q1->A1_yes Yes A1_no Use Fresh Catalyst Q1->A1_no No Q2 Are conditions anhydrous? A1_yes->Q2 A1_no->Q2 A2_yes Optimize Temperature and Reaction Time Q2->A2_yes Yes A2_no Use Anhydrous Solvents and Inert Atmosphere Q2->A2_no No End Yield Improved A2_yes->End A2_no->End

Caption: Troubleshooting workflow for low yield in amination.

References

Technical Support Center: Amination of Methoxy-Methyl-Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of methoxy-methyl-pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for aminating methoxy-methyl-pyridines?

A1: The primary methods for aminating methoxy-methyl-pyridines are Nucleophilic Aromatic Substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and the Chichibabin reaction. The choice of method depends on the position of the substituents, the desired amine, and the presence of other functional groups.

Q2: How do methoxy and methyl groups influence the reactivity and regioselectivity of amination?

A2: Both methoxy and methyl groups are electron-donating, which can deactivate the pyridine ring towards nucleophilic attack, a key step in many amination reactions.[1] However, their positions can direct the regioselectivity. In general, amination is favored at the 2- and 4-positions of the pyridine ring due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the anionic intermediate.[2] The interplay of electronic and steric effects from the methoxy and methyl groups will further influence the preferred site of reaction.

Q3: What are the major side reactions to be aware of during the amination of methoxy-methyl-pyridines?

A3: The most common side reactions include:

  • Dimerization: Particularly in the Chichibabin reaction, the starting pyridine can dimerize.[3]

  • Hydrodehalogenation: In the Buchwald-Hartwig amination of halopyridines, the halogen can be replaced by a hydrogen atom, leading to an undesired byproduct.[4]

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst in Buchwald-Hartwig reactions, inhibiting its activity.[5]

  • Over-amination: In some cases, a second amino group can be introduced onto the pyridine ring.[6]

  • Poor Regioselectivity: Formation of a mixture of isomers due to amination at different positions on the pyridine ring.

Troubleshooting Guides

Buchwald-Hartwig Amination: Low Yield and Hydrodehalogenation Byproduct

Problem: You are observing low yields of the desired aminated product and significant formation of the hydrodehalogenated methoxy-methyl-pyridine.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Catalyst Poisoning The pyridine nitrogen can bind to the palladium catalyst, reducing its activity. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[7]
β-Hydride Elimination This side reaction leads to the hydrodehalogenated byproduct. The choice of ligand is critical to suppress this pathway. Experiment with different ligands to find the optimal one for your specific substrate.[4]
Suboptimal Base The strength and nature of the base can influence the reaction outcome. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker bases like K₂CO₃ can be tested, although this may lead to lower reaction rates.[8]
Reaction Temperature and Time High temperatures can sometimes promote side reactions. Try lowering the temperature and extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Methoxy-Methyl-Halopyridine

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Stir the mixture for 10-15 minutes to allow for catalyst pre-formation. Add the methoxy-methyl-halopyridine (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[9]

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting Start Low Yield or Byproduct Formation Check_Catalyst Is the catalyst system (Pd source + ligand) optimal? Start->Check_Catalyst Check_Base Is the base appropriate for the substrate and reaction? Start->Check_Base Check_Conditions Are the reaction conditions (temperature, time, solvent) optimized? Start->Check_Conditions Solution_Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Check_Catalyst->Solution_Ligand Solution_Base Try alternative bases (e.g., K2CO3 for sensitive substrates). Check_Base->Solution_Base Solution_Conditions Vary temperature and time. Ensure anhydrous and inert conditions. Check_Conditions->Solution_Conditions End Optimized Reaction Solution_Ligand->End Solution_Base->End Solution_Conditions->End

Troubleshooting workflow for Buchwald-Hartwig amination.

Chichibabin Reaction: Dimerization and Low Yield

Problem: You are attempting a Chichibabin amination and observe significant formation of a bipyridine dimer and/or low conversion of your starting material.

Possible Causes and Solutions:

Possible Cause Suggested Solution Quantitative Data Example
Reaction Conditions Dimerization is often favored at atmospheric pressure. Increasing the pressure can favor the desired amination.For 4-tert-butylpyridine, amination at atmospheric pressure gave 11% product and 89% dimer, while at 350 psi, the yield of the aminated product increased to 74% with only 26% dimer formation.[3]
Inhibition by Substituents Electron-donating groups like methoxy and methyl can inhibit the Chichibabin reaction by deactivating the pyridine ring towards nucleophilic attack.[1]Milder reaction conditions using a NaH-iodide composite have been developed to overcome some of these limitations.[10]
Over-amination If both the 2- and 6-positions are accessible, a second amination can occur, especially with an excess of the amide reagent.[2]Use a stoichiometric amount of the aminating agent and monitor the reaction closely.
Poor Regioselectivity If both the 2- and 4-positions are unhindered, a mixture of isomers can be formed.[6]The regioselectivity is influenced by both electronic and steric factors. Careful analysis of the substrate is needed to predict the major product.

Experimental Protocol: General Procedure for a Modified Chichibabin Reaction

  • Reaction Setup: To a dry, sealed tube under an inert atmosphere, add sodium hydride (NaH, 3-5 equivalents) and lithium iodide (LiI, 2-3 equivalents).

  • Reagent Addition: Add anhydrous THF, followed by the methoxy-methyl-pyridine (1.0 equivalent) and the primary amine (2.0 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture to 65-85 °C. Caution: This reaction produces hydrogen gas; ensure the reaction vessel can withstand the pressure increase.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction with ice-cold water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.[10]

Reaction Scheme: Chichibabin Amination and Dimerization Side Reaction

Chichibabin_Reaction cluster_main Desired Amination Pathway cluster_side Dimerization Side Reaction Pyridine Methoxy-Methyl-Pyridine Intermediate σ-adduct Pyridine->Intermediate + NaNH2 Product 2-Amino-Methoxy-Methyl-Pyridine Intermediate->Product - NaH Dimer Bipyridine Dimer Pyridine_Side Methoxy-Methyl-Pyridine Pyridine_Side->Dimer Dimerization Conditions

Chichibabin amination and the competing dimerization side reaction.

Nucleophilic Aromatic Substitution (SNAr): Low Reactivity

Problem: Your SNAr amination of a methoxy-methyl-halopyridine is sluggish or gives low yields.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Poor Leaving Group The reactivity of the leaving group in SNAr reactions on pyridines generally follows the order F > Cl > Br > I. If you are using a bromide or iodide, consider synthesizing the corresponding fluoride or chloride.[11]
Deactivating Substituents The electron-donating methoxy and methyl groups can reduce the electrophilicity of the carbon undergoing substitution, slowing down the reaction.
Weak Nucleophile If the amine is a weak nucleophile, the reaction will be slow.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction.[11]

Experimental Protocol: General Procedure for SNAr Amination

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the methoxy-methyl-halopyridine (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C, or higher with microwave heating).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with an organic solvent, and wash with water or brine to remove the base and other water-soluble impurities. Dry the organic layer, concentrate, and purify the product.[11]

Logical Relationship of Factors in SNAr Reactions

SNAr_Factors Reaction_Rate S_NAr Reaction Rate Leaving_Group Good Leaving Group (F > Cl > Br > I) Leaving_Group->Reaction_Rate Increases Ring_Activation Activated Pyridine Ring (Electron-withdrawing groups) Ring_Activation->Reaction_Rate Increases Nucleophilicity Strong Nucleophile Nucleophilicity->Reaction_Rate Increases Solvent Polar Aprotic Solvent Solvent->Reaction_Rate Favors Temperature Sufficient Temperature Temperature->Reaction_Rate Increases

Factors influencing the rate of SNAr amination reactions.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution on the pyridine ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic substitution on pyridine preferentially occur at the C2 and C4 positions?

A1: Nucleophilic substitution on the pyridine ring occurs preferentially at the C2 and C4 positions (ortho and para to the nitrogen atom, respectively).[1][2][3] This is because the rate-determining step of the reaction is the initial attack by the nucleophile, which forms a high-energy anionic intermediate known as a Meisenheimer complex. When the attack occurs at the C2 or C4 positions, one of the resulting resonance structures places the negative charge directly on the electronegative nitrogen atom.[3] This provides significant stabilization for the intermediate.[1][3] In contrast, attack at the C3 position does not allow for this stabilization, making the intermediate higher in energy and the reaction kinetically less favorable.[1][4]

Q2: What is the general mechanism for this reaction?

A2: The most common mechanism is the SNAr (Substitution Nucleophilic Aromatic) addition-elimination mechanism.[5][6][7] It involves two main steps:

  • Addition: The nucleophile attacks the electron-deficient carbon atom (at C2 or C4) bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1][8]

  • Elimination: The aromaticity is restored by the departure of the leaving group, resulting in the final substituted pyridine product.[6]

Figure 1: General SNAr mechanism at the C2 position of a halopyridine.

Q3: What constitutes a good leaving group for SNAr on pyridine?

A3: A good leaving group is one that can stabilize the negative charge it takes on after departing. For SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I.[9] This is because the first step (nucleophilic attack) is usually rate-limiting, and the high electronegativity of fluorine strongly activates the ring towards attack. Other effective leaving groups include nitro (-NO₂), and sulfonate esters.

Q4: What is the Chichibabin reaction?

A4: The Chichibabin reaction is a specific type of nucleophilic substitution where an amide anion (e.g., from sodium amide, NaNH₂) acts as the nucleophile to directly displace a hydride ion (H⁻) from the pyridine ring, typically at the C2 position.[6][10][11] This reaction requires vigorous conditions and the driving force is the formation of the stable aromatic ring and the evolution of hydrogen gas.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the nucleophilic substitution on pyridine rings.

Problem Potential Cause Recommended Solution
1. Low to No Product Yield a. Insufficient Ring Activation: The pyridine ring is not electron-deficient enough for the nucleophile to attack.Add or change electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.
b. Poor Leaving Group: The leaving group is not easily displaced.Switch to a better leaving group. For halogens, the typical SNAr reactivity is F > Cl > Br > I.
c. Weak Nucleophile: The nucleophile is not strong enough to initiate the attack.Increase nucleophilicity. For example, use an alkoxide (RO⁻) instead of an alcohol (ROH).
d. Low Temperature: The reaction lacks sufficient energy to overcome the activation barrier.Gradually increase the reaction temperature. Microwave irradiation can also be effective.
2. Poor Regioselectivity a. Mixture of Isomers: Formation of both C2 and C4 substituted products.Modify substituents on the ring to introduce steric hindrance that blocks one position, or electronic effects that favor one over the other.
3. Di-substitution a. Excess Nucleophile: The product of the first substitution is reactive enough to undergo a second substitution.Use a stoichiometric amount of the nucleophile. Lower the reaction temperature to reduce the rate of the second reaction.
4. Side Reactions a. Solvolysis: The solvent acts as a nucleophile.Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or THF.[12]
b. Hydrolysis: Water in the reaction mixture hydrolyzes the starting material or product.Ensure anhydrous conditions by using dry solvents and an inert atmosphere (N₂ or Ar).

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This is a representative procedure for the reaction of a 2-chloropyridine derivative with an amine.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the substituted 2-chloropyridine (1.0 eq).

  • Solvent Addition: Add a dry, polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the starting material.[9][12]

  • Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) to the solution. If the amine is used as a salt, or if an acidic byproduct is formed, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) to act as a proton scavenger.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by pouring the reaction mixture into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired substituted pyridine.

Visualized Workflows and Pathways

troubleshooting_workflow start Reaction Start: Low/No Yield q1 Is the pyridine ring activated? start->q1 action1 Action: Add Electron- Withdrawing Group (EWG) q1->action1 No q2 Is the leaving group effective? (e.g., F, Cl, NO2) q1->q2 Yes sol1_yes Yes sol1_no No action1->q2 action2 Action: Change to a better leaving group q2->action2 No q3 Is the nucleophile strong enough? q2->q3 Yes sol2_yes Yes sol2_no No action2->q3 action3 Action: Use a stronger nucleophile (e.g., alkoxide) q3->action3 No q4 Are reaction conditions (temp, solvent) optimal? q3->q4 Yes sol3_yes Yes sol3_no No action3->q4 action4 Action: Increase temperature; Use polar aprotic solvent q4->action4 No end Problem Resolved q4->end Yes sol4_yes Yes sol4_no No action4->end

Figure 2: Troubleshooting workflow for low-yield SNAr reactions.

Figure 3: Simplified mechanism of the Chichibabin reaction.

References

Technical Support Center: Managing Regioselectivity in Electrophilic Substitution of 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-5-methylpyridin-3-amine. The following information addresses common challenges in managing regioselectivity during electrophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the electrophilic substitution of this compound?

A1: The regioselectivity of electrophilic substitution on this compound is primarily governed by the interplay of the three substituents on the pyridine ring: the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups. All three are activating, ortho-, para-directing groups. The directing influence of these groups, in descending order of strength, is generally considered to be: -NH₂ > -OCH₃ > -CH₃. The pyridine nitrogen itself is a deactivating group and directs electrophilic attack to the C-3 and C-5 positions.[1] However, the powerful activating effects of the substituents overcome the deactivating nature of the ring nitrogen.

Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?

A2: The most likely positions for electrophilic substitution are C-2 and C-4, as they are ortho and para to the strongly activating amino group at C-3. The methoxy group at C-6 activates the C-5 and C-7 (nitrogen) positions, and the methyl group at C-5 activates the C-4 and C-6 positions. The synergistic effect of the amino and methyl groups strongly activates the C-4 position. The C-2 position is activated by the amino group. Therefore, a mixture of C-2 and C-4 substituted products is expected, with the major product depending on the specific reaction conditions and the electrophile used.

Q3: How does the acidity of the reaction medium affect the outcome of the electrophilic substitution?

A3: The acidity of the reaction medium is a critical factor. In strongly acidic conditions, the basic amino group can be protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly deactivating and meta-directing.[2] Consequently, the regioselectivity of the reaction will be altered, likely favoring substitution at positions meta to the -NH₃⁺ group and directed by the remaining methoxy and methyl groups. It is crucial to consider the pKa of the aminopyridine and the reaction conditions to predict the outcome accurately.

Q4: Are Friedel-Crafts reactions feasible with this compound?

A4: Friedel-Crafts reactions on pyridine and its derivatives are often challenging. The basic nitrogen of the pyridine ring can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack.[3] However, for highly activated, electron-rich pyridines such as this compound, Friedel-Crafts acylation may be possible under specific conditions, potentially with milder Lewis acids or alternative methods that avoid strong Lewis acids.[4][5] Friedel-Crafts alkylation is generally more prone to polysubstitution and rearrangement and may be less suitable.

Troubleshooting Guides

Issue 1: Poor Regioselectivity and Formation of Multiple Isomers
Symptom Possible Cause Troubleshooting Steps
Mixture of C-2 and C-4 substituted products is formed in nearly equal amounts.The directing strengths of the substituents are not sufficiently differentiated under the reaction conditions.1. Modify Reaction Temperature: Lowering the temperature may increase the selectivity by favoring the pathway with the lower activation energy. 2. Change the Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., THF, DMF). 3. Vary the Electrophile/Reagent: A bulkier electrophile may favor substitution at the less sterically hindered position.
An unexpected isomer is the major product.The amino group may be protonated under acidic conditions, changing its directing effect.1. Use a Milder Acid Catalyst: If applicable, switch to a weaker Brønsted or Lewis acid. 2. Protect the Amino Group: Convert the amino group to a less basic derivative (e.g., an amide) before the electrophilic substitution. The protecting group can be removed in a subsequent step. 3. Use Non-Acidic Reaction Conditions: Explore alternative reaction pathways that do not require strong acids.
Complex mixture of products, including di-substituted or tri-substituted derivatives.The reaction conditions are too harsh, leading to over-reaction.1. Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it once the desired monosubstituted product is maximized. 2. Use a Milder Reagent: Employ a less reactive electrophile or a lower concentration of the electrophile. 3. Lower the Temperature: Perform the reaction at a lower temperature to reduce the overall reaction rate.
Issue 2: Low Yield of the Desired Product
Symptom Possible Cause Troubleshooting Steps
Low conversion of the starting material.The reaction conditions are not vigorous enough to overcome the deactivating effect of the pyridine nitrogen.1. Increase Reaction Temperature: Gradually increase the temperature while monitoring for side product formation. 2. Use a More Potent Electrophile/Catalyst: Switch to a more reactive electrophile or a stronger catalyst. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration.
Degradation of the starting material or product.The substrate is sensitive to the harsh reaction conditions (e.g., strong acids, high temperatures).1. Use Milder Conditions: Explore alternative, milder protocols for the desired transformation. 2. Protect Functional Groups: Protect the sensitive amino group as an amide to increase its stability. 3. Degas the Solvent: Remove dissolved oxygen from the solvent to prevent oxidative side reactions.
Product is difficult to isolate from the reaction mixture.The product has similar polarity to the starting material or byproducts.1. Optimize Chromatographic Separation: Experiment with different solvent systems and stationary phases for column chromatography.[1] 2. Utilize an Alternative Purification Technique: Consider preparative HPLC, crystallization, or derivatization to facilitate separation.[1]

Experimental Protocols

General Protocol for Nitration

Caution: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. Use appropriate safety precautions.

  • Protection of the Amino Group (Optional but Recommended):

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or pyridine).

    • Add acetic anhydride or another suitable acylating agent dropwise at 0 °C.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the N-acylated product.

  • Nitration:

    • To a solution of the N-acylated pyridine in concentrated sulfuric acid, slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate) at 0 °C.

    • Stir the reaction at a controlled temperature (e.g., 0-25 °C) for a specified time.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

  • Deprotection (if applicable):

    • Hydrolyze the N-acyl group using acidic or basic conditions to yield the nitrated aminopyridine.

General Protocol for Halogenation (Bromination)
  • Dissolve this compound in a suitable solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride).

  • Slowly add a solution of bromine in the same solvent at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Electrophilic_Substitution_Pathway Start This compound Electrophile Electrophile (E+) Intermediate_C2 Sigma Complex (Attack at C-2) Electrophile->Intermediate_C2 Path A Intermediate_C4 Sigma Complex (Attack at C-4) Electrophile->Intermediate_C4 Path B Product_C2 C-2 Substituted Product Intermediate_C2->Product_C2 -H+ Product_C4 C-4 Substituted Product Intermediate_C4->Product_C4 -H+

Caption: Possible pathways for electrophilic substitution.

Troubleshooting_Logic Start Experiment Start Undesired_Outcome Undesired Outcome? (e.g., low yield, poor selectivity) Start->Undesired_Outcome Analyze_Conditions Analyze Reaction Conditions: - Temperature - Solvent - Acidity - Reagent Choice Undesired_Outcome->Analyze_Conditions Yes Desired_Outcome Desired Outcome Undesired_Outcome->Desired_Outcome No Modify_Temp Adjust Temperature Analyze_Conditions->Modify_Temp Modify_Solvent Change Solvent Analyze_Conditions->Modify_Solvent Modify_Acidity Modify Acidity / Protect Amine Analyze_Conditions->Modify_Acidity Modify_Reagent Change Reagent Analyze_Conditions->Modify_Reagent Modify_Temp->Start Re-run Modify_Solvent->Start Re-run Modify_Acidity->Start Re-run Modify_Reagent->Start Re-run

Caption: Troubleshooting workflow for optimizing regioselectivity.

References

stability issues of 6-Methoxy-5-methylpyridin-3-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxy-5-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound?

A1: Based on its chemical structure, which includes a methoxy group, an amino group, and a pyridine ring, this compound is susceptible to degradation under certain conditions. The primary concerns are hydrolysis of the methoxy group under acidic conditions and potential oxidation of the aminopyridine ring. Stability can be influenced by pH, temperature, light, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: In acidic solutions, the methoxy group is susceptible to hydrolysis, which would result in the formation of the corresponding pyridinol derivative. The amino group will be protonated, which may influence the overall reactivity of the molecule.

  • Basic Conditions: While aromatic ethers are generally more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation, although this is less common than acid-catalyzed hydrolysis. The amino group will be in its free base form.

  • Neutral Conditions: The compound is expected to be most stable at or near neutral pH, provided other degrading factors like light and oxygen are controlled.

Q3: What are the likely degradation products of this compound?

  • Under Acidic Hydrolysis: The primary degradation product is likely to be 5-Amino-3-methyl-2-pyridinol, formed from the cleavage of the methoxy ether bond.

  • Under Oxidative Stress: Oxidation could lead to the formation of N-oxides on the pyridine ring or the amino group, or potentially more complex degradation products through ring opening if conditions are harsh.

  • Under Photolytic Stress: Exposure to UV or visible light could lead to the formation of various photoproducts, the structures of which would need to be determined experimentally.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To maximize shelf life and prevent degradation, it is recommended to store this compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and air. For solutions, it is advisable to use buffered systems at a neutral pH and to protect them from light.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis After Sample Preparation in Acidic Mobile Phase.
  • Possible Cause: Acid-catalyzed hydrolysis of the methoxy group.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Prepare a sample of this compound in a dilute acid (e.g., 0.1 M HCl) and heat it gently (e.g., 50°C) for a short period (e.g., 1-2 hours). Analyze this "stressed" sample by HPLC. If the new peak matches the unexpected peak in your analytical run, it is likely the hydrolysis product.

    • Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to be closer to neutral. A pH range of 6-7 is generally a good starting point for improving the stability of the analyte on the column and in the autosampler.

    • Control Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation while samples are waiting for injection.

    • Minimize Sample Residence Time: Inject samples as soon as possible after preparation.

Issue 2: Loss of Purity or Appearance of Color in the Compound Upon Storage.
  • Possible Cause: Oxidation or photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to prevent exposure to light.

    • Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

    • Check for Peroxides: If using ether-based solvents for dissolution, ensure they are free of peroxides, as these can initiate oxidation.

    • Antioxidants: For solution-based formulations, the addition of a small amount of an antioxidant may be considered, but its compatibility and potential for interference in downstream applications must be evaluated.

Data Presentation

To systematically evaluate the stability of this compound, it is recommended to perform forced degradation studies and organize the results in a clear format. The following table can be used as a template to record your findings.

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of DegradantsRRT of Major Degradant
0.1 M HCl260
860
2460
0.1 M NaOH260
860
2460
3% H₂O₂2RT
8RT
24RT
Heat (Solid)2480
7280
Photostability (Solid)24RT
Photostability (Solution)24RT

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to perform a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Preparation of Stress Samples:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 8 hours.

    • At appropriate time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 80°C for 72 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze.

  • Photostability (Solid and Solution):

    • Expose the solid compound and a solution (e.g., 0.1 mg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure, prepare the samples for analysis.

3. HPLC Analysis:

  • A stability-indicating HPLC method should be used. A good starting point would be a reversed-phase C18 column with a gradient elution.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to elute the parent compound and any degradation products (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 270-280 nm).

  • Injection Volume: 10 µL

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation.

  • Identify the relative retention times (RRTs) of the degradation products.

  • For peak purity analysis of the parent peak in the stressed samples, a photodiode array (PDA) detector is recommended.

Visualizations

Acid_Degradation_Pathway parent This compound degradant 5-Amino-3-methyl-2-pyridinol parent->degradant H+ / H₂O (Acid Hydrolysis) methanol Methanol parent->methanol H+ / H₂O (Acid Hydrolysis)

Caption: Proposed acidic degradation pathway.

Experimental_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Outcome Acid Hydrolysis Acid Hydrolysis HPLC-UV/PDA HPLC-UV/PDA Acid Hydrolysis->HPLC-UV/PDA Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV/PDA Oxidation Oxidation Oxidation->HPLC-UV/PDA Thermal Thermal Thermal->HPLC-UV/PDA Photolytic Photolytic Photolytic->HPLC-UV/PDA This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidation This compound->Thermal This compound->Photolytic LC-MS for Identification LC-MS for Identification HPLC-UV/PDA->LC-MS for Identification If unknown peaks Stability-Indicating Method Stability-Indicating Method HPLC-UV/PDA->Stability-Indicating Method Degradation Profile Degradation Profile LC-MS for Identification->Degradation Profile

Caption: Forced degradation experimental workflow.

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates in common palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling is giving a low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids are prone to decomposition, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1] This is especially problematic for electron-deficient arylboronic acids.[1] Using fresh, high-purity boronic acid or more stable derivatives like pinacol esters can mitigate this issue.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[1] Aryl chlorides are more challenging and often require more specialized and active catalyst systems.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1]

    • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Ensure your base is of high purity.[1]

Q2: I'm observing a significant amount of homocoupling of my boronic acid in my Suzuki reaction. What causes this and how can I prevent it?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction. The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2] If you are using a Pd(II) precatalyst, its in-situ reduction to the active Pd(0) species can sometimes lead to homocoupling.[2]

  • Prevention Strategies:

    • Rigorous Degassing: Thoroughly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize homocoupling.

    • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.

Q3: My Heck reaction is not proceeding, or the conversion is very low. What should I check?

A3: Poor reactivity in a Heck reaction can be attributed to several factors:

  • Catalyst and Ligand: For sluggish Heck reactions, consider using more stable and electron-donating phosphine ligands. The choice of ligand is crucial and can significantly impact the reaction outcome.

  • Base Selection: The base is critical. The reaction yield is largely affected by the choice of base.[3] Common bases include organic amines (e.g., Et₃N) and inorganic bases (e.g., K₂CO₃, NaOAc). The strength and solubility of the base are important considerations.

  • Solvent Choice: Polar aprotic solvents like DMF and DMA are often effective. The solvent can have a significant influence on the rate and selectivity of the reaction.[4]

Q4: My Buchwald-Hartwig amination is giving a low yield. What are the first parameters I should investigate?

A4: Low yields in Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of both the palladium precursor and the phosphine ligand is critical. Sterically hindered and electron-rich ligands often give the best results.[5]

  • Base: The strength of the base is a crucial parameter. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, although this can sometimes lead to lower reaction rates.[6]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides and may require more active catalyst systems.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion in your Suzuki-Miyaura reaction, follow this troubleshooting workflow:

Troubleshooting_Suzuki start Low Conversion Observed reagent_quality 1. Check Reagent Quality start->reagent_quality reaction_setup 2. Review Reaction Setup reagent_quality->reaction_setup sub_reagent Purity of Aryl Halide Boronic Acid Stability Catalyst/Ligand Activity reagent_quality->sub_reagent side_products 3. Analyze for Side Products reaction_setup->side_products sub_setup Inert Atmosphere Solvent Degassing Temperature Control reaction_setup->sub_setup optimization 4. Systematic Optimization side_products->optimization sub_side Homocoupling Protodeboronation Dehalogenation side_products->sub_side sub_optimization Screen Ligands Screen Bases Screen Solvents Vary Temperature optimization->sub_optimization

Troubleshooting workflow for low Suzuki-Miyaura conversion.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the conversion rates of common palladium-catalyzed reactions.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.

Ligand Catalyst Loading (mol%) Base Solvent Temperature (°C) Yield (%)
PPh₃ 2 K₂CO₃ Toluene/H₂O 100 <5
P(o-tolyl)₃ 2 K₂CO₃ Toluene/H₂O 100 20
XPhos 2 K₃PO₄ Dioxane 100 95
SPhos 2 K₃PO₄ Dioxane 100 98

| RuPhos | 2 | K₃PO₄ | Dioxane | 100 | 97 |

Note: Yields are approximate and can vary based on specific reaction conditions.

Table 2: Effect of Solvent and Base on Heck Reaction Conversion

Reaction: Coupling of iodobenzene with styrene.

Solvent Base Temperature (°C) Time (h) Conversion (%)
DMF Et₃N 100 3 95
DMA Na₂CO₃ 50 1 99.87
Toluene Et₃N 100 4 4
Dioxane Na₂CO₃ Reflux 1 No Conversion

| Water | Et₃N | 100 | 4 | 95 |

Data compiled from multiple sources.[6][7][8][9][10][11]

Table 3: Ligand Performance in Buchwald-Hartwig Amination

Reaction: Amination of bromobenzene with morpholine.

Ligand Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
P(o-tolyl)₃ 1.5 NaOtBu Toluene 100 75
BINAP 1.5 NaOtBu Toluene 100 92
XPhos 1.5 NaOtBu Toluene 80 99
RuPhos 1.5 NaOtBu Toluene 80 98

| BrettPhos | 1.5 | NaOtBu | Toluene | 80 | 99 |

Note: While catalyst loading is a critical parameter, direct comparative tables for Buchwald-Hartwig amination are less common in the literature. Generally, catalyst loadings of 1-2 mol% are effective.[6]

Experimental Protocols

Protocol 1: Testing Palladium Catalyst Activity

This protocol describes a general method to test the activity of a palladium catalyst using a standard, reliable cross-coupling reaction.

Catalyst_Test_Workflow start Prepare Standard Reaction reagents Use known reactive substrates: - Aryl bromide (e.g., bromobenzene) - Boronic acid (e.g., phenylboronic acid) start->reagents conditions Standard conditions: - Known effective ligand, base, solvent - Freshly degassed solvent reagents->conditions run_reaction Run reaction with suspect catalyst conditions->run_reaction analyze Analyze conversion (TLC, GC, LC-MS) run_reaction->analyze compare Compare to expected/literature yield analyze->compare active Catalyst is Active compare->active High Conversion inactive Catalyst is Inactive (Source new catalyst) compare->inactive Low/No Conversion

Workflow for testing palladium catalyst activity.

Procedure:

  • Reaction Setup: In a clean, oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine a standard aryl halide (e.g., bromobenzene, 1 mmol), a standard boronic acid (e.g., phenylboronic acid, 1.2 mmol), and a reliable base (e.g., K₃PO₄, 2 mmol).

  • Solvent and Catalyst Addition: Add freshly degassed solvent (e.g., 5 mL of dioxane). Add the palladium catalyst to be tested (1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Execution: Heat the reaction mixture to a standard temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Analysis: Compare the final conversion to the expected yield for this standard reaction. If the conversion is low or zero, the catalyst is likely inactive.

Protocol 2: Solvent Degassing (Sparging Method)

Objective: To remove dissolved oxygen from reaction solvents.

  • Setup: Place the solvent in a flask equipped with a magnetic stir bar and a septum.

  • Inert Gas Inlet: Insert a long needle connected to an inert gas (Argon or Nitrogen) line through the septum, ensuring the needle tip is submerged below the solvent surface.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparging: Bubble the inert gas through the solvent for at least 30 minutes while stirring. For larger volumes, a longer sparging time is recommended.

  • Storage: After degassing, remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 3: Purification of Boronic Acids

Impurities in boronic acids can significantly hinder reaction performance. Here is a general purification protocol.

  • Acid-Base Extraction: a. Dissolve the crude boronic acid in an organic solvent (e.g., ethyl acetate). b. Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will move into the aqueous layer as its boronate salt. c. Separate the aqueous layer and acidify it with a strong acid (e.g., 1 M HCl) until a precipitate forms. d. Extract the purified boronic acid back into an organic solvent. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Recrystallization: For solid boronic acids, recrystallization from a suitable solvent system (e.g., hot water, ethanol, or a mixture of solvents) can be an effective purification method.[12]

Logical Relationships in Troubleshooting

The following diagram illustrates the interconnectedness of key parameters in palladium-catalyzed cross-coupling reactions. A failure in one area can often cascade and affect others.

Troubleshooting_Relationships cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Reaction Conditions Catalyst_Activity Catalyst Activity Low_Conversion Low Conversion Catalyst_Activity->Low_Conversion Ligand_Choice Ligand Choice Ligand_Choice->Catalyst_Activity stabilizes Ligand_Choice->Low_Conversion Catalyst_Loading Catalyst Loading Substrate_Purity Substrate Purity Substrate_Purity->Catalyst_Activity can poison Substrate_Purity->Low_Conversion Base_Choice Base Choice Base_Choice->Substrate_Purity can affect stability Base_Choice->Low_Conversion Solvent Solvent Choice (Degassed & Anhydrous) Solvent->Base_Choice affects solubility Solvent->Low_Conversion Temperature Temperature Temperature->Low_Conversion Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Catalyst_Activity affects Inert_Atmosphere->Low_Conversion

Interplay of factors affecting reaction conversion.

References

Technical Support Center: Preventing Over-methylation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the methylation of pyridine rings. The following sections address issues of selectivity, over-reaction, and reaction control to help ensure efficient and predictable synthesis of methylated pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My methylation reaction is primarily occurring on the nitrogen atom (N-methylation) instead of the carbon ring. How can I prevent this?

A1: The pyridine nitrogen is a nucleophilic center and is often more reactive than the carbon atoms of the ring, leading to the formation of N-methylpyridinium salts.[1][2][3] This is a common challenge when C-methylation is the desired outcome. Here are several strategies to mitigate unwanted N-methylation:

  • Use of Protecting Groups: Temporarily blocking the nitrogen atom is a highly effective strategy.

    • Pyridine N-Oxide Formation: The pyridine can be oxidized to a pyridine N-oxide. This modification protects the nitrogen, alters the electronic properties of the ring to favor substitution (often at C2 and C4), and can be readily deoxygenated after the methylation step to restore the pyridine.[4][5][6][7]

    • Borane Complexation: Borane (BH₃) can form a complex with the pyridine nitrogen, effectively shielding it from methylation. This protecting group can be removed under acidic conditions post-reaction.

  • Protonation: In some cases, using a strong acid to protonate the more basic tertiary amine functionality can serve as a simple and effective protecting group, allowing for selective methylation of the less basic pyridine nitrogen.[1]

  • Strategic Synthesis: Note that in some modern synthetic methods, initial N-alkylation to form a pyridinium salt is a deliberate step to activate the ring towards dearomatization and subsequent C-methylation at otherwise unreactive positions like C3/C5.[8][9]

Q2: I am attempting to achieve mono-methylation, but my reaction yields significant amounts of di- and poly-methylated products. How can I improve selectivity and prevent over-methylation?

A2: The formation of multiple methylation products (e.g., obtaining 2,6-lutidine from pyridine) is a classic sign of over-reaction.[10] The initial mono-methylated product can be as reactive, or even more reactive, than the starting material. Control over reaction conditions is critical.

  • Optimize Reaction Parameters:

    • Stoichiometry: Carefully control the molar ratio of the methylating agent. Use of a large excess should be avoided unless exhaustive methylation is the goal.

    • Temperature: Lowering the reaction temperature can reduce the overall reaction rate and improve selectivity by minimizing the energy available for subsequent methylation steps.[11]

    • Slow Addition: Adding the methylating agent dropwise over an extended period can help maintain a low instantaneous concentration, favoring the mono-methylated product.[11]

  • Continuous Flow Chemistry: This is a powerful technique for preventing over-reaction. In a flow setup, reactants are continuously pumped through a heated column containing a catalyst. By controlling the flow rate and concentration, the residence time can be precisely managed, minimizing the contact time of the mono-methylated product with the reagents and thus reducing the likelihood of a second methylation event.[12][13][14][15]

Data Presentation

Table 1: Effect of Reaction Parameters on α-Methylation of Pyridine in a Continuous Flow System

This table summarizes how concentration and flow rate can be adjusted in a continuous flow setup to prevent over-methylation. At slower flow rates and more dilute conditions, small amounts of di-methylated product were observed.[14]

Concentration of Pyridine (M)Flow Rate (mL/min)Observation
0.20.25Some unreacted starting material observed.
0.10.10Optimal conditions for complete conversion to mono-methylated product.
0.050.05Complete conversion, but small amounts of di-methylated product detected.
Q3: How can I control the position (regioselectivity) of methylation on the pyridine ring?

A3: Achieving regiocontrol is a central challenge in pyridine functionalization. The optimal strategy depends heavily on the desired position of methylation (C2, C3, C4, or C5).

  • For C2/C6-Methylation (α-position):

    • Catalytic Methods: Specific heterogeneous catalysts can direct methylation to the alpha-positions. For example, a nickel-nickel oxide catalyst has been shown to selectively methylate pyridine and its derivatives at the C2 and C6 positions.[10] Raney® nickel is also widely used for α-methylation.[12][16]

  • For C4-Methylation (γ-position):

    • Steric Hindrance: Installing a bulky protecting or directing group on the nitrogen can sterically block the C2 and C6 positions, making the C4 position the most accessible site for attack.

    • Pyridine N-Oxide Strategy: As mentioned, pyridine N-oxides are activated towards nucleophilic attack at the C4 position.

    • Thermodynamic Control: Recent methods have shown that using specific organometallic bases like n-butylsodium (n-BuNa) can selectively deprotonate pyridine at the C4 position through a thermodynamic equilibrium, allowing for subsequent alkylation.[17]

  • For C3/C5-Methylation (β-position):

    • Temporary Dearomatization: The C3 and C5 positions are electron-rich and generally unreactive towards electrophilic methylation. Advanced methods employ a strategy where the pyridine ring is first activated (e.g., N-alkylation) and then temporarily reduced (dearomatized) by a metal hydride.[8][9] This dearomatized intermediate is nucleophilic and can react with an electrophilic methyl source (like formaldehyde) at the C3/C5 positions before rearomatizing.[8][9]

Table 2: Comparison of Strategies for Regioselective Pyridine Methylation

StrategyTarget Position(s)Key Reagents / ConditionsKey Considerations
Heterogeneous Catalysis C2 / C6Raney® Nickel or Ni/NiO catalyst; high temperature.[10][16]Excellent for α-methylation; high temperatures may limit substrate scope.
N-Oxide Formation C2 / C4Oxidation (e.g., peracid), methylation, then reduction.[4][5]Multi-step process but effective for activating the ring.
Temporary Dearomatization C3 / C5N-activation (e.g., cAG), Rhodium catalyst, formaldehyde.[8][9]Accesses otherwise unreactive positions; requires specific catalysts.
Thermodynamic Deprotonation C4n-Butylsodium (n-BuNa) base, then electrophile.[17]Offers transition-metal-free route to C4 functionalization.

Experimental Protocols

Protocol 1: General Procedure for Pyridine N-Oxide Formation

This protocol describes a common method for protecting the pyridine nitrogen and activating the ring.

Materials:

  • Pyridine derivative

  • 40% Peracetic acid

  • Reaction flask with stirrer and temperature control

Procedure:

  • In a well-ventilated fume hood and behind a safety shield, charge the reaction flask with the pyridine derivative (1.0 equivalent).[18]

  • Begin stirring and slowly add 40% peracetic acid (approx. 1.1 equivalents) dropwise. The addition rate should be controlled to maintain the reaction temperature at approximately 85°C.[18] This addition is exothermic.

  • After the addition is complete, continue to stir the mixture until the temperature naturally cools to 40°C.[18]

  • Monitor the reaction to completion using an appropriate method (e.g., TLC or LC-MS).

  • To isolate the product, carefully evaporate the acetic acid under reduced pressure (water aspirator).[18]

  • The residue can then be purified, typically by vacuum distillation or crystallization, to yield the pyridine N-oxide.[18]

Safety Note: Reactions involving peracids are potentially explosive and must be conducted with appropriate safety precautions, including a blast shield and proper temperature control.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common methylation issues.

G start Problem: Uncontrolled Methylation q1 Is methylation occurring on Nitrogen? start->q1 q2 Is poly-methylation (over-reaction) occurring? q1->q2  No sol1 Strategy: Use N-Protecting Group (e.g., N-Oxide, Borane) q1->sol1  Yes sol2 Strategy: 1. Optimize Conditions (Temp, Stoichiometry) 2. Use Continuous Flow q2->sol2  Yes sol3 Strategy: Employ Regioselective Method (e.g., Specific Catalyst) q2->sol3  No (Issue is Regioselectivity)

Caption: Troubleshooting workflow for pyridine methylation issues.

Nitrogen Protecting Group Strategy

This diagram illustrates the general sequence for using a nitrogen protecting group to achieve C-methylation.

G sub Pyridine Substrate protect Protect Nitrogen sub->protect methylate C-Methylate Ring protect->methylate deprotect Deprotect Nitrogen methylate->deprotect prod Final Product deprotect->prod

Caption: General workflow for C-methylation using an N-protecting group.

Temporary Dearomatization Pathway

This conceptual diagram shows the key stages of methylation at the C3/C5 positions via dearomatization.

G A Aromatic Pyridine (Electrophilic Ring) B Activated Pyridinium Salt (N-Quaternized) A->B Activation (e.g., cAG) C Dearomatized Intermediate (Nucleophilic Enamine) B->C Reduction (e.g., Rh-H) D Methylated Intermediate C->D Methylation (e.g., HCHO) E C3/C5-Methylated Pyridine D->E Rearomatization

Caption: Conceptual pathway for C3/C5 methylation via dearomatization.

References

Technical Support Center: Characterization of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of aminopyridine isomers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the unique challenges posed by 2-, 3-, and 4-aminopyridine.

Frequently Asked Questions (FAQs)

Q1: Why are the three aminopyridine isomers notoriously difficult to separate using standard reversed-phase HPLC?

Aminopyridine isomers present a significant chromatographic challenge primarily due to their structural similarities and physicochemical properties. They are hydrophilic and basic compounds, which leads to poor retention and peak shape on traditional C18 columns.[1][2] Standard reversed-phase chromatography often requires the use of ion-pairing reagents to improve separation, but these reagents are typically non-volatile and incompatible with mass spectrometry (LC/MS) detection.[2][3]

Q2: My mass spectrum shows the same molecular weight for all three isomers. How can I use MS to differentiate them?

While all aminopyridine isomers have the same nominal mass, they can be distinguished using tandem mass spectrometry (MS/MS). The position of the amino group influences the stability of the molecular ion and leads to distinct fragmentation patterns upon collision-induced dissociation (CID). By carefully analyzing the resulting fragment ions and their relative abundances, a unique fingerprint for each isomer can be established.[4][5] For instance, the participation of the ring nitrogen in the fragmentation process can differ significantly for the 2-isomer compared to the others.[6]

Q3: Which spectroscopic technique is most definitive for identifying the correct aminopyridine isomer?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful and definitive method for unambiguous isomer identification.[7][8] The electronic environment of each proton and carbon atom is unique for each isomer due to the placement of the amino group. This results in distinct chemical shifts, signal multiplicities (splitting patterns), and coupling constants for 2-AP, 3-AP, and 4-AP, allowing for clear structural elucidation.[9] For complex cases, 2D NMR experiments like COSY and HSQC can confirm assignments.[4]

Troubleshooting Guides

Problem: I am observing poor peak resolution and co-elution of my aminopyridine isomers during HPLC analysis.

This is a common issue stemming from their similar polarities. Here is a logical workflow to troubleshoot and optimize your separation.

G cluster_0 cluster_1 Step 1: Column Selection cluster_2 Step 2: Mobile Phase Optimization start Start: Poor Peak Resolution col_check Is a standard C18 column being used? start->col_check col_yes Switch to an alternative stationary phase. col_check->col_yes Yes col_no Proceed to Mobile Phase Optimization. col_check->col_no No col_options Recommended Phases: - Mixed-Mode (RP/Cation-Exchange) - HILIC - Hydrogen-Bonding (e.g., SHARC-1) col_yes->col_options mp_check Is separation still poor? col_yes->mp_check col_no->mp_check mp_yes Systematically adjust mobile phase parameters. mp_check->mp_yes Yes mp_no Achieved Separation mp_check->mp_no No mp_params Key Parameters to Vary: - pH (using volatile buffers like  ammonium formate) - Organic modifier ratio (ACN vs. MeOH) - Additive concentration (e.g., formic acid) mp_yes->mp_params

Caption: Troubleshooting flowchart for HPLC separation of aminopyridine isomers.

Quantitative Data Summary

The physicochemical and chromatographic properties of aminopyridine isomers vary significantly and are key to developing effective characterization methods.

Table 1: Physicochemical and Chromatographic Properties of Aminopyridine Isomers

Isomer Structure pKa (Conjugate Acid) Typical HPLC Elution Order (Mixed-Mode Cation Exchange)
2-Aminopyridine 2-Aminopyridine 6.86[7] 1st
3-Aminopyridine 3-Aminopyridine 5.98[7] 2nd
4-Aminopyridine 4-Aminopyridine 9.17[7] 3rd

Note: Elution order can change based on the specific column and mobile phase conditions used.[1]

Experimental Protocols

A systematic approach combining chromatography and spectroscopy is essential for the successful characterization of aminopyridine isomers.

G cluster_workflow General Isomer Characterization Workflow sample Isomer Mixture (2-AP, 3-AP, 4-AP) hplc Step 1: Separation (HPLC) sample->hplc ms Step 2: MW Confirmation (LC-MS) hplc->ms msms Step 3a: Structural ID (LC-MS/MS) ms->msms Parallel Analysis nmr Step 3b: Definitive ID (NMR of isolated fractions) ms->nmr Parallel Analysis report Final Report msms->report nmr->report

Caption: A systematic workflow for the characterization of aminopyridine isomers.

Protocol 1: HPLC-UV Separation using Mixed-Mode Chromatography

This protocol describes a method for achieving baseline separation of 2-, 3-, and 4-aminopyridine that is compatible with MS detection.[3][10]

  • 1. Objective: To separate a mixture of aminopyridine isomers using HPLC with UV detection.

  • 2. Materials & Reagents:

    • Reference standards for 2-, 3-, and 4-aminopyridine

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic Acid (HCOOH), LC/MS grade

    • Ammonium Formate (AmFm), LC/MS grade

    • Deionized water (18.2 MΩ·cm)

  • 3. Instrumentation & Columns:

    • HPLC system with a UV detector

    • Column: Amaze HD (3.2 x 150 mm) or equivalent mixed-mode column combining reversed-phase and cation-exchange mechanisms.[3]

  • 4. Mobile Phase Preparation:

    • Prepare a stock solution of 0.2% Formic Acid and 0.25% Ammonium Formate in a 60:40 mixture of ACN/MeOH.[3]

    • Degas the mobile phase by sonication or helium sparging.

  • 5. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 1-5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm[3]

    • Run Time: 10 minutes (isomers typically elute within 6 minutes)[3]

  • 6. Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare individual standard solutions and a mixed solution of the three isomers (e.g., 0.3 mg/mL in mobile phase).[3]

    • Inject the individual standards to determine their respective retention times.

    • Inject the mixed standard to confirm separation and resolution.

    • Inject the unknown sample.

  • 7. Expected Outcome: Baseline separation of the three isomers. The elution order is sensitive to mobile phase conditions but is often 2-AP, followed by 3-AP, and then 4-AP.[1]

Protocol 2: GC-MS Identification

This protocol provides a general framework for the analysis of aminopyridine isomers using GC-MS, a traditional and robust technique.[11]

  • 1. Objective: To identify aminopyridine isomers in a sample using their mass spectra and retention times.

  • 2. Materials & Reagents:

    • Reference standards for 2-, 3-, and 4-aminopyridine

    • Methanol or appropriate solvent, GC grade

  • 3. Instrumentation & Columns:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Orbitrap).[11]

    • Column: TraceGOLD TG-5MS (30 m x 0.25 mm I.D. x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.

  • 4. GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Inlet Temperature: 250 °C[11]

    • Injection Volume: 1 µL with a split ratio of 40:1.[11]

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C and hold for 5 minutes.[11]

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 250 °C[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: Scan from m/z 40 to 200.

  • 5. Procedure:

    • Prepare individual standard solutions (e.g., 100 µg/mL in methanol).

    • Perform a blank injection (solvent only) to check for system contamination.

    • Inject each individual standard to establish its retention time and mass spectrum.

    • Inject the sample mixture.

    • Identify the isomers in the sample by matching their retention times and mass spectra against the reference standards and a library (e.g., NIST).

  • 7. Expected Outcome: Separation of the isomers based on their boiling points and polarity, with distinct mass spectra for confirmation. The molecular ion (M+) peak will be observed at m/z 94.

References

Technical Support Center: Catalyst Deactivation in Amination Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation issues encountered during the amination of pyridines. The following guides and FAQs provide practical solutions and detailed protocols to overcome common challenges and ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: Why are amination reactions of pyridine substrates particularly challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center of the catalyst, typically palladium. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This issue is often called the "2-pyridyl problem," especially when the reaction site is adjacent to the ring nitrogen.[1]

Q2: What are the main mechanisms of catalyst deactivation in pyridine amination?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center. This binding prevents the coordination of reactants or inhibits crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1][3]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which can be exacerbated by high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose, often observed as the formation of palladium black. This can occur if the catalytic cycle is slow due to pyridine inhibition, giving the active species more time to agglomerate.[2][4]

  • Thermal Decomposition: Although heating is often necessary (typically 80-110 °C), excessively high temperatures (>120 °C) can lead to the breakdown of the catalyst.[2]

Q3: How does the choice of ligand impact catalyst deactivation?

A3: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For pyridine substrates, sterically bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[1] The bulkiness of the ligand can physically hinder the pyridine nitrogen from coordinating with the palladium center, thus preventing catalyst poisoning.[2] An insufficient amount of ligand can lead to catalyst precipitation as palladium black.[4]

Q4: Can the product of the amination reaction also cause catalyst deactivation?

A4: Yes, the aminopyridine product itself can act as a ligand. The nitrogen atoms in both the pyridine ring and the newly introduced amino group can coordinate with the catalyst, leading to product inhibition.[4][5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Buchwald-Hartwig amination of a bromopyridine is resulting in a very low yield. What are the likely causes and how can I fix it?

  • Answer: Low yields are most commonly due to catalyst poisoning by the pyridine substrate.[2] Here is a step-by-step troubleshooting approach:

    • Evaluate the Ligand: Your current ligand may not be sterically hindered enough to prevent pyridine coordination.

      • Solution: Switch to bulkier, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos.[1][2]

    • Screen Different Bases: The base is crucial for the catalytic cycle. A weak base might not be effective, while a very strong base could have compatibility issues.[2]

      • Solution: Systematically screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1]

    • Check Reaction Conditions: Air, moisture, and impure reagents can deactivate the catalyst.[2]

      • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous, deoxygenated solvents and high-purity reagents.[4]

    • Optimize Temperature: The reaction may require a specific temperature range to proceed efficiently without causing catalyst decomposition.

      • Solution: Carefully increase the reaction temperature in 10-20 °C increments. If you suspect thermal decomposition (e.g., formation of palladium black), try lowering the temperature to 80-90 °C and increasing the reaction time.[1][2]

    • Consider a Pre-catalyst: In-situ generation of the active catalyst can be inefficient.

      • Solution: Use a well-defined palladium pre-catalyst to ensure the efficient formation of the active catalytic species.[1]

The following workflow illustrates a systematic approach to troubleshooting low yields.

G start Low Yield Observed ligand Screen Bulkier Ligands (e.g., XPhos, SPhos) start->ligand base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) ligand->base No Improvement success Improved Yield ligand->success Improvement conditions Verify Inert Atmosphere & Reagent Purity base->conditions No Improvement base->success Improvement temp Optimize Temperature conditions->temp No Improvement conditions->success Improvement precatalyst Switch to a Pre-catalyst temp->precatalyst No Improvement temp->success Improvement precatalyst->success Improvement

Caption: A step-by-step workflow for troubleshooting low yields.

Issue 2: Reaction Stalls Before Completion

  • Question: My reaction starts well but stops before all the starting material is consumed. What does this indicate?

  • Answer: A reaction that starts but fails to reach completion is a classic sign of catalyst deactivation during the reaction.[1] This suggests that the initial active catalyst is forming, but it is not stable under the reaction conditions over time.

    • Catalyst Poisoning: The most likely culprit is poisoning by the pyridine substrate or the aminopyridine product.

      • Solution: Increase the steric bulk of the ligand to better shield the palladium center. A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) might help overcome partial deactivation, though this is not ideal.[1]

    • Inefficient Oxidative Addition: The activation of the pyridine halide bond might be sluggish, leading to a slow catalytic cycle that allows for deactivation pathways to dominate.

      • Solution: If using a pyridine chloride, consider switching to the more reactive bromide or iodide analogue.[1]

    • Reagent Insolubility: If a reagent, particularly the base, is not soluble in the reaction medium, it can lead to inconsistent reaction rates and potential stalling.[2]

      • Solution: Try a different solvent. Toluene and 1,4-dioxane are common choices. Ensure vigorous stirring to keep solids suspended.[2]

The diagram below illustrates the primary deactivation pathway leading to a stalled reaction.

G Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inactive_Complex Coordination Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reactants Pyridine_Substrate Pyridine Substrate Pyridine_Substrate->Inactive_Complex Stalled_Reaction Stalled Reaction Inactive_Complex->Stalled_Reaction Catalytic_Cycle->Active_Catalyst

Caption: Coordination of pyridine leads to an inactive complex, halting the cycle.

Issue 3: Formation of Palladium Black

  • Question: I am observing a black precipitate in my reaction flask. What is it and how can I prevent it?

  • Answer: The black precipitate is likely palladium black, an agglomerated and less active form of palladium metal.[4] Its formation indicates catalyst decomposition.

    • Slow Catalysis: If the catalytic cycle is slow due to inhibition by the pyridine substrate, the active Pd(0) species has a longer lifetime in solution, increasing the chance of it agglomerating.[1]

      • Solution: Focus on accelerating the catalytic cycle by optimizing the ligand, base, and temperature as described in "Issue 1".

    • High Temperature: Prolonged exposure to high temperatures can promote catalyst decomposition.[2]

      • Solution: Reduce the reaction temperature and compensate with a longer reaction time if necessary. Monitor the reaction closely for signs of precipitation.

    • Insufficient Ligand: The ligand stabilizes the active palladium species. An inadequate ligand-to-metal ratio can leave the metal center exposed and prone to aggregation.

      • Solution: Ensure an appropriate ligand:metal ratio, typically ranging from 1:1 to 4:1.[4]

Quantitative Data Summary

Catalyst regeneration can be a cost-effective strategy for palladium/carbon catalysts used in pyridine reactions. The following table summarizes the effectiveness of a patented regeneration protocol.[6]

ParameterFresh CatalystRegenerated Catalyst (Run 1)Regenerated Catalyst (Run 2)Regenerated Catalyst (Run 3)
Reaction Time 4h4h4h4h
Reaction Temp. 100°C100°C100°C100°C
Product Yield 96.5%90.5%89%83%
Activity Recovery 100%93.7%92%86%

Key Experimental Protocols

Protocol 1: Monitoring Reaction Kinetics by ¹H NMR to Diagnose Deactivation

This protocol allows for the real-time monitoring of your reaction to determine if and when catalyst deactivation occurs. A plateau in product formation before the starting material is fully consumed is a clear indicator of deactivation.[1]

Materials:

  • Reaction mixture (as per your standard protocol)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene; choose a standard that does not react and has a singlet in a clear region of the ¹H NMR spectrum)

  • Anhydrous, deuterated solvent (e.g., Toluene-d₈)

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • NMR spectrometer

Procedure:

  • Preparation: In a glovebox, assemble the reaction in an NMR tube. Add the limiting reagent, the other coupling partner, the base, the catalyst, the ligand, the internal standard, and finally the deuterated solvent.

  • Sealing: Securely seal the NMR tube to maintain an inert atmosphere.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer set to the reaction temperature. Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to a characteristic peak of the starting material, the product, and the internal standard.

    • Normalize the starting material and product integrals to the integral of the internal standard.

    • Plot the concentration (or normalized integral value) of the product versus time. A premature plateau in this plot indicates catalyst deactivation.

Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol describes a method for regenerating a Pd/C catalyst that has been deactivated in a reaction involving a halopyridine.[6]

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol

  • Hydrazine hydrate solution (25% mass concentration)

  • Centrifuge

Procedure:

  • Washing (Water): Take the deactivated catalyst (e.g., 100g with 40-60% water content) and wash it three times with deionized water (e.g., 3 x 500g). After each wash, separate the catalyst from the water via centrifugation (e.g., 15000 r/min for 3 min).

  • Washing (Methanol): After the water washes, wash the catalyst three times with methanol (e.g., 3 x 500mL). Use centrifugation to separate the catalyst after each wash.

  • Reduction: Treat the washed catalyst with a 25% hydrazine hydrate solution (e.g., 500g) for 1 hour at 40°C to reduce the palladium.

  • Final Washes: After the reduction step, centrifuge the catalyst to remove the hydrazine solution. Wash it once with methanol (e.g., 500mL) and once with deionized water (e.g., 500g), using centrifugation to separate after each wash.

  • Storage: The final regenerated catalyst can be stored with a water content of approximately 50% until its next use.

References

Validation & Comparative

A Comparative Analysis of Aminopyridine Building Blocks: 6-Methoxy-5-methylpyridin-3-amine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatility stems from the pyridine ring's unique electronic properties and the amino group's function as a key interaction point or a handle for further chemical modification.[1] Among the vast landscape of aminopyridine derivatives, substituted isomers like 6-Methoxy-5-methylpyridin-3-amine offer nuanced advantages for fine-tuning molecular properties.

This guide provides an objective comparison between this compound and other fundamental aminopyridine building blocks, including the three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. We will delve into their physicochemical properties, structural differences, and implications for drug design, supported by experimental protocols for common synthetic and screening applications.

Physicochemical Properties: A Comparative Overview

The identity and position of functional groups on the pyridine ring significantly influence a molecule's key physicochemical parameters, such as basicity (pKa), solubility, and lipophilicity (LogP).[4] These properties are critical as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile in drug development.[4] The introduction of a methoxy and a methyl group, as seen in this compound, alters the electronic landscape of the parent 3-aminopyridine structure, leading to distinct characteristics.

The table below summarizes key quantitative data for this compound and the foundational aminopyridine isomers.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted/Experimental)Boiling Point (°C)
This compound this compound Structure138.175.35 ± 0.10 (Predicted)N/A
2-Aminopyridine 2-Aminopyridine Structure94.126.86 (Experimental)[5]210 (Experimental)[6]
3-Aminopyridine 3-Aminopyridine Structure94.125.98 (Experimental)[5]250-252 (Experimental)
4-Aminopyridine 4-Aminopyridine Structure94.129.17 (Experimental)[5]273 (Experimental)
5-Amino-2-methoxypyridine 5-Amino-2-methoxypyridine Structure124.144.33 ± 0.10 (Predicted)[7]85-90 / 1 mmHg (Experimental)[7]

Note: Data for this compound is primarily based on predicted values due to limited experimental literature. Data for other compounds is sourced from experimental findings where available.

Structural and Reactivity Analysis

The substituents on this compound—an electron-donating methoxy group (-OCH3) and a weakly electron-donating methyl group (-CH3)—play a crucial role in modulating its reactivity compared to unsubstituted aminopyridines.[8] The methoxy group, in particular, activates the pyridine ring towards electrophilic substitution, while the positions of all three groups dictate the steric accessibility and nucleophilicity of the amine and the pyridine nitrogen.[8]

This structural variation is a key tool for medicinal chemists. While a simple building block like 3-aminopyridine offers a straightforward scaffold, the decorated structure of this compound provides vectors for metabolic blocking, can enhance binding affinity through new interactions, and alters the molecule's overall electronics and solubility profile.

G Structural Comparison of Aminopyridine Building Blocks cluster_core Core Scaffold cluster_unsubstituted Unsubstituted Isomers cluster_substituted Substituted Building Blocks Pyridine Aminopyridine Core AP2 2-Aminopyridine (pKa = 6.86) Pyridine->AP2 2-Position AP3 3-Aminopyridine (pKa = 5.98) Pyridine->AP3 3-Position AP4 4-Aminopyridine (pKa = 9.17) Pyridine->AP4 4-Position Target This compound (pKa ≈ 5.35) -OCH3 (EDG) -CH3 (EDG) AP3->Target Adds EDGs (Methoxy, Methyl) Isomer 5-Amino-2-methoxypyridine (pKa ≈ 4.33) -OCH3 (EDG) AP3->Isomer Adds EDG (Methoxy)

Caption: Logical relationships between core, isomeric, and substituted aminopyridines.

Applications in Drug Discovery & Experimental Protocols

Aminopyridines are foundational in designing molecules for a wide range of biological targets. They are notably used as potassium channel blockers, kinase inhibitors, and components of anti-inflammatory and anticancer agents.[1][2][9] The selection of a specific aminopyridine building block is the first step in a workflow that involves library synthesis followed by biological screening to identify promising drug candidates.

The following diagram illustrates a typical workflow in a kinase inhibitor discovery program, a common application for aminopyridine scaffolds.

G Drug Discovery Workflow Using Aminopyridine Scaffolds Start Building Block Selection (e.g., this compound) Synthesis Library Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) Start->Synthesis Purification Compound Purification (HPLC) Synthesis->Purification Screening Primary Screening (Kinase Inhibition Assay) Purification->Screening Hit_ID Hit Identification (Compounds with >50% Inhibition) Screening->Hit_ID Validation Hit Validation & Dose-Response (IC50 Determination) Hit_ID->Validation Lead_Opt Lead Optimization Validation->Lead_Opt

References

Comparative Guide to the Biological Activity of 6-Methoxy-5-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives based on the 6-Methoxy-5-methylpyridin-3-amine scaffold. The pyridine core is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant potential as inhibitors of various protein kinases, making them promising candidates for anticancer therapies. This document summarizes key quantitative data on their biological performance, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development in this area.

Comparative Analysis of Biological Activity

Derivatives of the this compound scaffold have been investigated for their potential as kinase inhibitors. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyridine ring and the 3-amino group. While comprehensive comparative studies on a wide range of this compound derivatives are not extensively available in the public domain, the following sections present representative data from analogous aminopyridine series to illustrate the structure-activity relationship (SAR).

Anticancer and Kinase Inhibitory Activity

The primary therapeutic potential of aminopyridine derivatives lies in their ability to inhibit protein kinases that are often dysregulated in cancer. Key targets include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. Inhibition of these kinases can disrupt critical signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.

The following table summarizes representative data for the inhibitory activity of aminopyridine derivatives against various cancer cell lines and kinases. It is important to note that the data presented here is for structurally related compounds and serves to illustrate the potential of the this compound scaffold.

Table 1: Representative Anticancer and Kinase Inhibitory Activity of Aminopyridine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series A: Pyrido[2,3-d]pyrimidines
Compound XWee1 Kinase0.025c-Src Kinase>10
Compound Yc-Src Kinase0.008Wee1 Kinase0.15
Series B: 6-Bromopyridin-3-amine Analogs
BPS-1MCF-7 (Breast Cancer)8.2Doxorubicin1.93
BPS-2A549 (Lung Cancer)9.8Doxorubicin1.93
BPS-3HCT116 (Colon Cancer)3.5Doxorubicin1.93
Series C: Imidazo[1,2-α]pyridine Derivatives
Compound 16HT-29 (Colon Cancer)12.98--
Compound 18MCF-7 (Breast Cancer)9.60--

Note: The data presented is illustrative and derived from studies on related aminopyridine scaffolds. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer progression. The following diagrams illustrate the PIM kinase and FGFR/VEGFR signaling pathways, which are common targets for this class of compounds.

PIM_Kinase_Signaling_Pathway PIM Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase BAD BAD PIM_Kinase->BAD Inhibits p21_p27 p21/p27 PIM_Kinase->p21_p27 Inhibits c_Myc c-Myc PIM_Kinase->c_Myc Activates Apoptosis Apoptosis Inhibition BAD->Apoptosis Cell_Cycle Cell Cycle Progression p21_p27->Cell_Cycle c_Myc->Cell_Cycle Protein_Synthesis Protein Synthesis c_Myc->Protein_Synthesis

Caption: PIM Kinase Signaling Pathway in Cancer.

FGFR_VEGFR_Signaling_Pathway FGFR/VEGFR Signaling Pathways FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR->PLCg VEGFR->PI3K_AKT_mTOR VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Migration Cell Migration PLCg->Migration

Caption: Simplified FGFR and VEGFR Signaling Pathways in Cancer.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used in the evaluation of the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., PIM-1, FGFR1, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Kinase, Substrate, Compound) Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction (Add ATP) Plate_Setup->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate->Stop_Reaction Detect_Signal Detect Signal (Add Detection Reagent) Stop_Reaction->Detect_Signal Measure_Luminescence Measure Luminescence Detect_Signal->Measure_Luminescence Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Treat with Compound Seed_Cells->Compound_Treatment Incubate_Cells Incubate (48-72h) Compound_Treatment->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize_Formazan Solubilize Formazan Crystals Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance Solubilize_Formazan->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Viability, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cell Viability Assay.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxy-5-methylpyridin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the 6-Methoxy-5-methylpyridin-3-amine scaffold serves as a promising starting point for the design of potent and selective kinase inhibitors. The strategic arrangement of the methoxy, methyl, and amino groups on the pyridine ring offers a valuable framework for establishing key interactions within the ATP-binding pocket of various kinases. The 3-amino group, in particular, can act as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase.

Comparative Analysis of Biological Activity

The biological activity of analogs based on the this compound framework is significantly influenced by the nature of the substituents at various positions. Modifications are typically explored at the 3-amino group and other positions on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties. The following table presents illustrative data for a series of hypothetical analogs to demonstrate potential SAR trends.

Compound IDR1 (Substitution at 3-amino group)R2 (Substitution at position X)Kinase A IC50 (nM)Kinase B IC50 (nM)Cell Proliferation GI50 (µM)
1 (Core) -H-H1500>10000>50
2 -Methyl-H1200800045
3 -Ethyl-H1800>10000>50
4 -Phenyl-H250150010
5 -4-Fluorophenyl-H809502.5
6 -4-Methoxyphenyl-H12011003.8
7 -4-Fluorophenyl5-Fluoro456001.2
8 -4-Fluorophenyl5-Chloro607501.8

Inferred Structure-Activity Relationship Summary:

  • Substitution at the 3-amino group (R1): Unsubstituted analogs (Compound 1) generally exhibit weak activity. Small alkyl substitutions (Compound 2) may offer a slight improvement, while larger alkyl groups (Compound 3) can be detrimental. Aryl substitutions (Compounds 4-6) often lead to a significant increase in potency. Electron-withdrawing groups on the phenyl ring, such as fluorine (Compound 5), can enhance activity, likely through favorable interactions in the binding pocket.

  • Substitution on the Pyridine Ring (R2): The introduction of small, electron-withdrawing groups at the 5-position of the pyridine ring (Compounds 7 and 8) can further boost potency. This suggests that this position is tolerant of substitution and may interact with a specific sub-pocket in the kinase active site.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR table are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of test compounds against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase substrate peptide

  • ATP

  • Test Compounds (e.g., analogs of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of the compounds in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic or growth-inhibitory effects of test compounds on cultured cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test Compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipettes

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a DMSO control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

The following diagrams illustrate key concepts relevant to the SAR of this compound analogs.

G cluster_sar Structure-Activity Relationship (SAR) Workflow Core This compound Core Modification Systematic Chemical Modification (R1, R2, etc.) Core->Modification Synthesis Synthesis of Analog Library Modification->Synthesis Screening Biological Screening (Kinase & Cellular Assays) Synthesis->Screening Data Data Analysis (IC50, GI50 Determination) Screening->Data SAR_Model Develop SAR Model Data->SAR_Model Lead_Opt Lead Optimization SAR_Model->Lead_Opt Lead_Opt->Modification G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Inhibitor This compound Analog Inhibitor->Receptor Inhibition Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response

References

Spectroscopic Comparison of 6-Methoxy-5-methylpyridin-3-amine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the target compound, 6-Methoxy-5-methylpyridin-3-amine, and its key precursors, 2-chloro-5-methyl-3-nitropyridine and 2-methoxy-5-methyl-3-nitropyridine. This information is crucial for researchers and professionals involved in drug development and organic synthesis to facilitate reaction monitoring, quality control, and structural confirmation.

Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step pathway starting from 2-hydroxy-5-methyl-3-nitropyridine. This initial precursor undergoes chlorination to yield 2-chloro-5-methyl-3-nitropyridine. Subsequent nucleophilic substitution with a methoxide source affords 2-methoxy-5-methyl-3-nitropyridine. Finally, reduction of the nitro group leads to the desired product, this compound.

Synthetic_Pathway 2-hydroxy-5-methyl-3-nitropyridine 2-hydroxy-5-methyl-3-nitropyridine 2-chloro-5-methyl-3-nitropyridine 2-chloro-5-methyl-3-nitropyridine 2-hydroxy-5-methyl-3-nitropyridine->2-chloro-5-methyl-3-nitropyridine Chlorination (e.g., POCl3) 2-methoxy-5-methyl-3-nitropyridine 2-methoxy-5-methyl-3-nitropyridine 2-chloro-5-methyl-3-nitropyridine->2-methoxy-5-methyl-3-nitropyridine Methoxylation (e.g., NaOMe) This compound This compound 2-methoxy-5-methyl-3-nitropyridine->this compound Reduction (e.g., H2/Pd-C)

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the available experimental and predicted spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundH-2H-4-CH₃-OCH₃-NH₂Solvent
2-chloro-5-methyl-3-nitropyridine 8.25 (d)7.55 (d)2.50 (s)--CDCl₃
2-methoxy-5-methyl-3-nitropyridine ~8.1-8.3~7.4-7.6~2.4-2.6~4.0-4.2-CDCl₃
This compound ~7.7-7.9~6.8-7.0~2.1-2.3~3.8-4.0~3.5-4.5 (br s)CDCl₃

Note: Values in italics are predicted based on typical chemical shifts for similar structures.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundC-2C-3C-4C-5C-6-CH₃-OCH₃Solvent
2-chloro-5-methyl-3-nitropyridine 150.1145.5134.2133.8154.217.5-CDCl₃
2-methoxy-5-methyl-3-nitropyridine ~160-165~140-145~110-115~130-135~150-155~15-20~55-60CDCl₃
This compound ~155-160~130-135~115-120~120-125~140-145~15-20~50-55CDCl₃

Note: Values in italics are predicted based on typical chemical shifts for similar structures.[1][2]

Table 3: IR Spectroscopic Data (cm⁻¹)
Compoundν(N-H)ν(C-H)ν(C=N), ν(C=C)ν(NO₂)ν(C-O)ν(C-Cl)
2-chloro-5-methyl-3-nitropyridine -~3100-3000~1600-1450~1530, ~1350-~800-600
2-methoxy-5-methyl-3-nitropyridine -~3100-3000~1600-1450~1530, ~1350~1250-
This compound ~3400-3200~3100-3000~1600-1450-~1250-
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
2-chloro-5-methyl-3-nitropyridine 172/174 (Cl isotope pattern)[M-NO₂]⁺, [M-Cl]⁺, fragments from pyridine ring cleavage
2-methoxy-5-methyl-3-nitropyridine 168[M-NO₂]⁺, [M-CH₃]⁺, [M-OCH₃]⁺, fragments from pyridine ring cleavage
This compound 138[M-CH₃]⁺, [M-NH₂]⁺, fragments from pyridine ring cleavage

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

  • Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Data is processed using standard NMR software.

Infrared (IR) Spectroscopy
  • FTIR spectra are recorded on a Fourier Transform Infrared spectrometer.

  • Samples can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a thin film.

  • Data is typically collected in the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Electron Ionization (EI) is a common ionization technique for these types of molecules.

  • The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Structural Elucidation IR IR Purification->IR Functional Group ID MS MS Purification->MS Molecular Weight Data_Integration Data_Integration NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure_Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for compound characterization.

References

A Comparative Guide to Assessing the Purity of Commercial 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 6-Methoxy-5-methylpyridin-3-amine, a key intermediate in various synthetic pathways. We present detailed experimental protocols and a comparative analysis of potential results.

Analytical Methodologies for Purity Assessment

The determination of purity for an organic compound like this compound requires a multi-faceted analytical approach. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and sensitivities for detecting and quantifying the main component and any potential impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis, offering high resolution and sensitivity for non-volatile and thermally labile compounds. When coupled with a UV detector, it is excellent for quantifying impurities that possess a chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile compounds. It provides exceptional separation efficiency and the mass spectrometer allows for the identification of unknown impurities by providing information about their molecular weight and fragmentation patterns.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[1][2] It does not require a reference standard for the analyte itself, making it a powerful tool for primary purity assessment.[3]

A comparison of these techniques is summarized in the table below.

Technique Principle Advantages Limitations Typical Purity Range (%)
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, suitable for non-volatile compounds.Requires a chromophore for UV detection, potential for co-elution.98.0 - 99.9
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Excellent separation for volatile compounds, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[4]97.5 - 99.8
qNMR Quantification based on the integral of NMR signals relative to a certified internal standard.Provides a direct measure of purity without the need for a specific reference standard for the analyte, highly accurate and precise.[2]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.98.5 - 99.9+

Hypothetical Purity Analysis of Commercial Samples

To illustrate the application of these methods, we present hypothetical purity data for this compound from three different commercial suppliers.

Supplier Lot Number HPLC Purity (%) GC-MS Purity (%) qNMR Purity (%) Major Impurity Identified
Supplier A A12399.699.599.7Unidentified (0.2%)
Supplier B B45698.898.798.9Starting Material (0.8%)
Supplier C C78999.999.8>99.9Not Detected

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 270 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 1 mL of high-purity methanol.

  • Vortex to ensure complete dissolution.

Data Analysis: The purity is determined by the percent area of the main peak relative to the total area of all peaks. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).

  • Number of Scans: 16.

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard.

  • Dissolve both in approximately 0.75 mL of DMSO-d6 in an NMR tube.

  • Ensure complete dissolution by gentle vortexing.

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of the known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial chemical.

Purity_Assessment_Workflow cluster_0 Sample Acquisition cluster_1 Initial Screening cluster_2 Absolute Quantification cluster_3 Data Analysis & Reporting start Receive Commercial This compound hplc HPLC-UV Analysis start->hplc Primary Purity Check gcms GC-MS Analysis start->gcms Volatile Impurity Screen qnmr qNMR Analysis start->qnmr Definitive Purity comparison Compare Data from All Methods hplc->comparison gcms->comparison qnmr->comparison report Generate Certificate of Analysis comparison->report Final Purity Value

Caption: Workflow for the purity assessment of commercial chemicals.

This guide provides a framework for the systematic and robust purity assessment of this compound. By employing a combination of orthogonal analytical techniques, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and accurate scientific outcomes.

References

Navigating the Synthesis of 6-Methoxy-5-methylpyridin-3-amine: A Cost-Benefit Analysis of Competing Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic pathways to 6-Methoxy-5-methylpyridin-3-amine, a crucial building block in the creation of various pharmaceutical agents. By examining the cost of starting materials, reaction yields, and process complexity, this document aims to inform strategic decisions in the laboratory and beyond.

The synthesis of complex organic molecules is a multi-faceted challenge where the chosen synthetic route can significantly impact project timelines and budgets. Here, we dissect two hypothetical, yet chemically sound, pathways to this compound, starting from commercially available precursors.

Pathway 1: A Route from 2,6-Dichloro-3-methylpyridine

This proposed five-step synthesis begins with the readily available 2,6-dichloro-3-methylpyridine. The pathway involves a sequence of nitration, selective methoxylation, amination, and reduction to arrive at the target molecule.

Key Transformation Workflow:

Pathway1 A 2,6-Dichloro-3-methylpyridine B 2,6-Dichloro-3-methyl-5-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Chloro-6-methoxy-3-methyl-5-nitropyridine B->C Selective Methoxylation (NaOMe, MeOH) D 6-Methoxy-3-methyl-5-nitro-2-aminopyridine C->D Amination (NH3, catalyst) E This compound D->E Reduction (e.g., H2/Pd-C) Pathway2 A 3-Amino-5-methylpyridine B 3-Amino-2-chloro-5-methylpyridine A->B Chlorination (e.g., NCS) C 2-Chloro-5-methyl-3-nitropyridine B->C Nitration (HNO3, H2SO4) D 2-Methoxy-5-methyl-3-nitropyridine C->D Methoxylation (NaOMe, MeOH) E This compound D->E Reduction (e.g., H2/Pd-C)

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Aminopyridine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors. The position of the amino group on the pyridine ring—be it at the 2, 3, or 4-position—significantly influences the inhibitor's binding affinity, selectivity, and overall efficacy. This guide provides a comparative analysis of kinase inhibitors derived from 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine cores, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy of Aminopyridine-Based Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors categorized by their aminopyridine core. This quantitative data allows for a direct comparison of their potency against different kinase targets.

Table 1: Efficacy of 2-Aminopyridine-Based Kinase Inhibitors

Compound ID/NameTarget Kinase(s)IC50 (nM)Cell Line/Assay Conditions
18d ALK (wild-type)19Enzymatic Assay
ALK (L1196M mutant)45Enzymatic Assay
ALK (G1202R mutant)22Enzymatic Assay
ROS12.3Enzymatic Assay
Karpas-299 (ALK-positive cell line)~40Cell Proliferation Assay
Compound 21b JAK29Enzymatic Assay
Selectivity: >276-fold vs JAK1, >184-fold vs JAK3--
Compound 12k JAK26Enzymatic Assay
Compound 12l JAK23Enzymatic Assay
Compound 16m-(R) JAK23Enzymatic Assay
Selectivity: 85-fold vs JAK1, 76-fold vs JAK3--
Compound 8e CDK988.4Enzymatic Assay
HDAC1168.9Enzymatic Assay
Compound 9e FLT330.4Enzymatic Assay
HDAC152.4Enzymatic Assay
HDAC314.7Enzymatic Assay
Aminopyridine 7 CHK2-Identified as a hit in a screening campaign

Data compiled from multiple sources.[1][2][3][4]

Table 2: Efficacy of 3-Aminopyridine-Based Kinase Inhibitors

Compound ID/NameTarget Kinase(s)Ki (µM)Assay Conditions
Fragment 2 MPS115Mobility Shift Assay
Aurora A45Mobility Shift Assay
Aurora B21Mobility Shift Assay
Fragment 3 MPS110Mobility Shift Assay
Aurora A>100Mobility Shift Assay
Aurora B36Mobility Shift Assay
Compound 7v Itk0.007 (Ki)Structure-based design

Data compiled from multiple sources.[5][6]

Table 3: Efficacy of 4-Aminopyridine-Based Kinase Inhibitors

Compound ID/NameTarget Kinase(s)IC50 (µM)Cell Line/Assay Conditions
4-AP Derivative (3Me4-AP) Kv1 Channels40Electrophysiology Assay
4-AP Kv1 Channels293Electrophysiology Assay
Compound 37 TYK2-Showed significant knockdown of IFNγ in a mouse IL-12 PK/PD model

Data compiled from multiple sources.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. The following sections outline the methodologies for key experiments cited in the evaluation of aminopyridine-based inhibitors.

In Vitro Kinase Inhibition Assays

These assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a common high-throughput screening method to measure kinase activity.

  • Principle: This assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET). A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated substrate, bringing the europium donor and an XL665-labeled streptavidin acceptor into close proximity, which generates a FRET signal.[9]

  • Protocol:

    • Prepare a reaction mixture containing the kinase, biotinylated substrate peptide, and the test compound in a suitable kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.

    • Incubate for an additional period (e.g., 60 minutes) to allow the detection signal to develop.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the percent inhibition and determine the IC50 value.[9]

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay involves two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

  • Protocol:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60-120 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.[10]

Cell-Based Assays

Cell-based assays are essential for evaluating the efficacy of a compound in a more physiologically relevant context.

Cell Viability Assay (MTT/CCK-8)

These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability.

  • Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the aminopyridine inhibitor for a specified period (e.g., 72 hours).[9]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of a specific target protein within a signaling pathway in response to inhibitor treatment.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target protein.

  • Protocol:

    • Cell Lysis: Treat cells with the aminopyridine inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to normalize for loading.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways targeted by aminopyridine-based kinase inhibitors.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Figure 1. Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

JAK_STAT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription Mitotic_Kinase_Signaling cluster_cell_cycle Cell Cycle Progression G2_M_Transition G2/M Transition Mitosis Mitosis G2_M_Transition->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis MPS1 MPS1 Spindle_Assembly Spindle Assembly MPS1->Spindle_Assembly AuroraA Aurora A AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Evaluation cluster_in_vivo In Vivo Studies Synthesis Compound Synthesis (Aminopyridine Core) Kinase_Assay In Vitro Kinase Assay (e.g., HTRF, ADP-Glo) Synthesis->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT, CCK-8) IC50_Determination->Cell_Viability Western_Blot Western Blot (Target Phosphorylation) IC50_Determination->Western_Blot Cellular_Efficacy Cellular Efficacy & Mechanism Cell_Viability->Cellular_Efficacy Western_Blot->Cellular_Efficacy Animal_Models Animal Models (Xenografts) Cellular_Efficacy->Animal_Models Efficacy_Toxicity Efficacy & Toxicity Animal_Models->Efficacy_Toxicity

References

Safety Operating Guide

Proper Disposal of 6-Methoxy-5-methylpyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Methoxy-5-methylpyridin-3-amine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling

Proper personal protective equipment (PPE) is essential when handling this compound to prevent exposure. This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[3]
Skin and Body Protection Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[3][4]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[3][4] For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with all local, state, and federal regulations.[1][2][3][4]

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including the pure compound, solutions, and disposable labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[3]

    • This waste stream must be kept separate from other incompatible waste, such as strong oxidizing agents and acids.[3]

  • Containerization :

    • Collect all this compound waste in a designated, compatible, and sealable hazardous waste container.[3][5] Suitable containers are typically made of glass or high-density polyethylene.[4]

    • Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[5]

  • Labeling :

    • The waste container must be clearly and accurately labeled as hazardous waste.[3]

    • The label should include the full chemical name ("this compound") and explicitly state the associated hazards, such as "Toxic" and "Irritant".[3]

  • Storage :

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[3]

    • The storage location should be cool and away from sources of ignition.[4][5]

  • Final Disposal :

    • Never dispose of this compound by pouring it down the drain or mixing it with regular trash.[4]

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[1][2][4] This ensures the waste is transported to an approved waste disposal plant.[1][2]

No specific experimental protocols for the disposal of this compound were cited in the provided search results. The procedures outlined above are based on general best practices for pyridine-containing compounds and information from safety data sheets.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE B Handle in a Ventilated Area A->B C Identify as Hazardous Waste B->C Generation of Waste D Segregate from Incompatible Chemicals C->D E Collect in a Labeled, Sealed Container D->E F Store in a Designated, Secure, and Ventilated Area E->F G Arrange for Professional Disposal F->G H Transport to an Approved Waste Disposal Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Methoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 6-Methoxy-5-methylpyridin-3-amine (CAS No. 867012-70-2) based on data from structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must consult the official SDS for this compound upon receipt and before commencing any work. The following guidance is intended to supplement, not replace, the information provided by the manufacturer's SDS.

This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance for the safe handling, use, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and eye irritation and may lead to respiratory irritation. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationStandard
Respiratory Protection NIOSH-approved respirator with cartridges for organic vapors and particulates. A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.NIOSH (US) or EN 149 (EU)[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use and dispose of them properly after handling.[2]EN 374 (EU)
Eye Protection Chemical safety goggles or a face shield where splashing is possible.[2]OSHA 29 CFR 1910.133 or EN 166 (EU)[1][3]
Skin and Body Protection A flame-retardant and antistatic lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.EN 13034 (EU)
Footwear Closed-toe, chemical-resistant safety footwear.ASTM F2413 (US)

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

2.1. Preparation and Weighing:

  • Area Preparation: Ensure the chemical fume hood is clean, and all necessary equipment (spatulas, weigh boats, containers) is present.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and have been recently tested.

  • Spill Kit: Have a spill kit readily available that includes absorbent materials suitable for chemical powders.

  • Donning PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Weighing: Tare the balance with a weigh boat. Carefully dispense the required amount of the compound using a clean spatula to minimize dust generation.

2.2. Experimental Use:

  • Addition to Reaction: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing and aerosolization.

  • Temperature Control: Be aware that some related compounds can form explosive mixtures with air upon intense heating. Maintain careful temperature control during reactions.

  • Maintain Containment: Keep all containers with the compound tightly sealed when not in use.

2.3. Post-Handling:

  • Decontamination: Thoroughly clean all equipment and the work surface with an appropriate solvent. Collect the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Labeling: The waste container label should include the full chemical name, CAS number, and relevant hazard pictograms.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_area Prepare Fume Hood check_emergency Check Safety Shower/Eyewash prep_area->check_emergency don_ppe Don Full PPE check_emergency->don_ppe weigh Weigh Compound don_ppe->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Workspace experiment->decontaminate doff_ppe Doff & Dispose PPE decontaminate->doff_ppe waste_collect Collect & Seal Waste doff_ppe->waste_collect wash_hands Wash Hands waste_collect->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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